linoleic acid, ethoxylated, phosphate
Description
Contextualizing Fatty Acid Ethoxylates and Phosphate (B84403) Esters in Academic Research
Fatty acid ethoxylates and phosphate esters are two important classes of surfactants that are extensively studied and utilized. Fatty acid ethoxylates are non-ionic surfactants produced by the reaction of a fatty acid with ethylene (B1197577) oxide. nih.govnih.gov This process, known as ethoxylation, adds a chain of polyethylene (B3416737) glycol to the fatty acid, creating a molecule with a water-attracting (hydrophilic) part and a water-repelling (hydrophobic) part. venus-goa.comsbr-int.com Their versatility allows them to be used as emulsifiers, detergents, and wetting agents in industries ranging from cosmetics to textiles. rimpro-india.comrimpro-india.com The properties of fatty acid ethoxylates can be precisely controlled by varying the length of the fatty acid chain and the number of ethylene oxide units, which alters their solubility and surface activity. rimpro-india.com
Phosphate esters are anionic surfactants known for their excellent stability across a broad pH range, good solubility, and corrosion-inhibiting properties. researchgate.netacs.org They are synthesized by reacting an alcohol or an ethoxylated alcohol with a phosphating agent, such as phosphoric anhydride (B1165640) or polyphosphoric acid. researchgate.netscienceopen.com This introduces a phosphate group as the hydrophilic head. wikipedia.org These surfactants are valued as emulsifiers, wetting agents, antistatic agents, and dispersants. cosmeticsciencetechnology.comsancolo.com The performance characteristics of phosphate esters are heavily influenced by the ratio of mono- to di-esters formed during synthesis, with monoesters generally providing better detergency and foaming, while diesters are preferred for emulsification. cosmeticsciencetechnology.com
Significance of Linoleic Acid as a Precursor in Functional Chemical Synthesis
Linoleic acid is a polyunsaturated omega-6 fatty acid, chemically described as an 18-carbon chain with two cis-configured double bonds. wikipedia.orgnih.gov Abundantly found in vegetable oils like sunflower and soybean oil, it is a renewable and important raw material in the chemical industry. acs.org The presence of multiple double bonds, particularly the doubly allylic C-H groups, makes linoleic acid chemically reactive and susceptible to modifications like oxidation, which is utilized in applications such as the formation of quick-drying films in paints and varnishes. wikipedia.org
This inherent reactivity makes linoleic acid a valuable precursor for creating a wide array of functional molecules. biosynth.com It can be chemically or enzymatically converted into various derivatives, including conjugated linoleic acids (CLAs), hydroperoxides, and other oxidized products with specific biological or material properties. acs.org Its role as a building block in organic synthesis is well-established, contributing to the production of specialty chemicals and serving as a platform for developing new materials. biosynth.comnih.gov
Overview of Research Trajectories for Multifunctional Surfactant Structures
Current surfactant research is increasingly focused on the design of "multifunctional" or "multipurpose" structures. mdpi.com This approach moves beyond conventional single-head, single-tail designs to create molecules with widely varying architectures that possess multiple dedicated functionalities within a single compound. nih.govdntb.gov.ua The goal is to achieve superior performance or novel capabilities applicable to advanced technologies, such as nanostructure engineering, biomedical applications, and fine chemical synthesis. nih.govmdpi.com
A key strategy in this field is the development of custom-designed surfactants where different molecular components contribute specific properties. dntb.gov.ua Research into multi-headed surfactants, for example, has shown enhanced antimicrobial activity and unique self-assembly behaviors. nih.govmdpi.com These complex structures are often synthesized through multi-step routes that combine different types of chemical reactions to build the final molecule. mdpi.com The overarching trajectory is toward creating high-performance, specialized surfactants where the molecular architecture is precisely engineered for a specific application.
Interdisciplinary Relevance of Linoleic Acid, Ethoxylated, Phosphate in Scholarly Pursuits
The chemical structure of this compound positions it as a multifunctional anionic surfactant with relevance across several scientific disciplines. The molecule combines three key functional components: a hydrophobic tail derived from bio-based linoleic acid, a hydrophilic and flexible ethoxylate chain, and a charged phosphate head group. venus-goa.comresearchgate.netcosmeticsciencetechnology.com
This combination of features suggests a broad range of potential applications. In materials science , the phosphate group can impart properties like adhesion promotion and corrosion inhibition, making it potentially useful in coatings and lubricants. cosmeticsciencetechnology.com Its surfactant properties are applicable to creating stable emulsions and dispersions. In the cosmetics and personal care industry, the use of a bio-based fatty acid and the known mildness of certain phosphate esters suggest its utility in formulations where biocompatibility is desired. cosmeticsciencetechnology.comsancolo.com In biochemical systems , the phospholipid-like structure (a hydrophobic tail attached to a phosphate group) could be relevant for studies involving membrane interactions or as a biocompatible dispersant for organic compounds in aqueous biological assays. wikipedia.orgcosmeticsciencetechnology.com Furthermore, surfactants derived from natural raw materials with good biodegradability are of significant interest in environmental science . frontiersin.org The study of such a molecule, therefore, lies at the intersection of organic synthesis, surface chemistry, materials science, and biochemistry.
Data Tables
Table 1: Physicochemical Properties of Linoleic Acid
This interactive table provides key data for the precursor fatty acid.
| Property | Value | Reference |
| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dienoic acid | wikipedia.org |
| Chemical Formula | C₁₈H₃₂O₂ | wikipedia.org |
| Molar Mass | 280.45 g/mol | wikipedia.org |
| Appearance | Colorless oil | wikipedia.org |
| Density | 0.902 g/cm³ | biosynth.com |
| Melting Point | -5 °C (23 °F) | wikipedia.org |
| Boiling Point | 229–230 °C (444–446 °F) | wikipedia.org |
| Solubility in Water | Insoluble | wikipedia.org |
| CAS Number | 60-33-3 | wikipedia.org |
Table 2: Functional Components of this compound
This table outlines the role of each major structural component of the title surfactant.
| Component | Chemical Moiety | Primary Function | References |
| Hydrophobic Tail | Linoleic Acid | Provides the oil-soluble, water-repelling character. Being bio-based and unsaturated offers potential for biodegradability and specific interactions. | wikipedia.orgbiosynth.com |
| Hydrophilic Spacer | Ethoxylate (Polyethylene Glycol) Chain | Increases water solubility and acts as a flexible spacer between the hydrophobic tail and the head group. The length can be tuned to control properties. | venus-goa.comrimpro-india.comwikipedia.org |
| Anionic Head Group | Phosphate Ester | Provides a negative charge, making the surfactant anionic. Contributes to high water solubility, pH stability, and potential for adhesion and corrosion inhibition. | researchgate.netcosmeticsciencetechnology.com |
Properties
CAS No. |
104717-25-1 |
|---|---|
Molecular Formula |
C9H14N2 |
Synonyms |
linoleic acid, ethoxylated, phosphate |
Origin of Product |
United States |
Synthetic Strategies and Reaction Pathways for Linoleic Acid, Ethoxylated, Phosphate
Ethoxylation of Linoleic Acid: Mechanistic and Methodological Considerations
Ethoxylation introduces a polyoxyethylene chain to the linoleic acid molecule. This reaction transforms the hydrophobic fatty acid into a non-ionic surfactant intermediate. The process involves the ring-opening addition of ethylene (B1197577) oxide to the carboxylic acid group of linoleic acid.
The choice of catalyst is fundamental in the ethoxylation of fatty acids, influencing reaction rate, selectivity, and the distribution of ethylene oxide (EO) adducts. The catalysts used can be broadly categorized as alkaline, acidic, or advanced composite systems.
Alkaline Catalysts: Homogeneous basic catalysts such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are widely used in industrial applications. core.ac.uk These catalysts facilitate the insertion of ethylene oxide at the carboxylic acid's reactive hydrogen. While effective, traditional basic catalysts often result in a broad distribution of polyoxyethylene chain lengths. core.ac.uk
Acidic Catalysts: Acid-catalyzed ethoxylation can produce a narrower distribution of EO adducts. However, this method is less common due to the formation of undesirable by-products, including polyethylene (B3416737) glycols and other decomposition products. google.com
Composite Oxide Catalysts: Advanced catalytic systems, such as those based on calcium (Ca) and aluminum-magnesium (Al-Mg), have been developed for the direct ethoxylation of fatty acid esters, which shares mechanistic similarities with fatty acid ethoxylation. frontiersin.org These catalysts can offer improved selectivity and performance. For alcohol ethoxylation, specialized catalysts like mercarbide (B1254986) have been shown to produce narrow-range ethoxylates by providing a constrained reaction environment on the catalyst surface. core.ac.uk Dow also offers silver-based catalysts for ethylene oxide production, which is the key raw material for this process. dow.com
Table 1: Comparison of Catalytic Systems in Ethoxylation
| Catalyst Type | Examples | Advantages | Disadvantages |
| Alkaline | KOH, NaOH, NaOCH₃ | Commonly used, effective for EO insertion. core.ac.uk | Tends to produce a broad distribution of EO adducts. core.ac.uk |
| Acidic | Lewis acids, Brønsted acids | Can yield narrower EO adduct distributions. google.com | Can generate significant by-products (e.g., polyethylene glycols). google.com |
| Composite Oxide | Ca-based, Al-Mg-based | Improved selectivity and performance in related ester ethoxylation. frontiersin.org | More complex and may have specific process requirements. |
| Specialized | Mercarbide | Produces narrow-range ethoxylates for alcohols. core.ac.uk | Less common for direct fatty acid ethoxylation. |
To achieve a desired degree of ethoxylation and minimize by-products, several reaction parameters must be carefully optimized. These include temperature, pressure, and the molar ratio of reactants to the catalyst.
Temperature: Ethoxylation reactions are typically carried out at elevated temperatures, generally in the range of 120°C to 190°C. frontiersin.org Higher temperatures increase the reaction rate but must be controlled to prevent unwanted side reactions or degradation of the fatty acid.
Pressure: The reaction is conducted under pressures of approximately 1 to 5 bar, which helps to maintain the ethylene oxide in the liquid phase and control its addition to the reactor. frontiersin.org
Reactant and Catalyst Ratio: The molar ratio of ethylene oxide to linoleic acid determines the average length of the polyoxyethylene chain. The catalyst concentration, typically low, affects the reaction kinetics. For achieving a narrow distribution in alcohol ethoxylation, an almost 1:1 molar ratio of an alkali metal catalyst to the fatty alcohol has been shown to be effective. google.com
The distribution of polyoxyethylene chain lengths (EO adduct distribution) is a critical quality parameter of the ethoxylated intermediate, as it influences the final product's physicochemical properties. A narrow distribution, where the polymer chains are of similar length, is often desirable.
Control over this distribution is primarily achieved through the strategic selection of the catalyst and reaction conditions. As noted, acid-catalyzed processes can narrow the distribution but at the cost of by-product formation. google.com Advanced catalysts, such as certain composite metal oxides, are being developed to provide narrower distributions more efficiently. frontiersin.org The process of preparing alcohol polyethoxylates with narrow distributions often involves using an alkali metal or alkali metal hydride catalyst in an amount that is approximately a 1:1 molar ratio with the fatty alcohol. google.com This suggests that precise stoichiometric control of the catalyst is a key strategy for managing the adduct distribution.
Commercial ethoxylated products are typically complex mixtures containing molecules with varying polyoxyethylene chain lengths, unreacted starting materials, and catalyst residues. tandfonline.com Therefore, purification steps may be necessary to isolate the desired ethoxylated linoleic acid fraction.
Several analytical and preparative techniques can be employed for the purification of non-ionic surfactants:
Chromatography: High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are powerful methods for separating and analyzing complex surfactant mixtures. alfa-chemistry.comjocpr.com Specific methods like argentation chromatography on silica (B1680970) gel plates impregnated with silver nitrate (B79036) can separate fatty acid methyl esters based on their degree of unsaturation. gerli.com
Solid-Phase Extraction (SPE): SPE is a common technique for purifying and fractionating lipid mixtures. nih.gov A two-step SPE procedure using an aminopropyl-silica column followed by an octadecylsilyl (ODS) column can effectively isolate fatty acid ethyl esters from other lipids, a process adaptable for ethoxylated fatty acids. nih.gov
Urea Complexation: This method can be used to separate fatty acids based on their structure. While typically used to separate saturated from unsaturated fatty acids, variations of this technique could potentially fractionate ethoxylated products. gerli.com
Phosphation of Ethoxylated Linoleic Acid: Esterification Chemistry
In the final synthetic step, the terminal hydroxyl group of the ethoxylated linoleic acid intermediate is reacted with a phosphating agent. This esterification reaction introduces a phosphate (B84403) group, converting the non-ionic surfactant into an anionic one. The resulting product is a mixture of monoesters and diesters, along with some unreacted phosphoric acid. p2infohouse.org
The choice of phosphating agent is critical as it directly influences the ratio of mono- and di-phosphate esters in the final product, which in turn dictates the surfactant's functional properties. chemicalindustriessecrets.com The two most common commercial phosphating agents are phosphorus pentoxide and polyphosphoric acid. chemicalindustriessecrets.comlamberti.com
Phosphorus Pentoxide (P₂O₅): This is a highly reactive and powerful dehydrating agent. nih.govclariant.comyoutube.com It reacts vigorously and exothermically with alcohols and their ethoxylates to produce phosphate esters. nih.govcarlroth.com Reactions involving P₂O₅ tend to yield a higher proportion of the diester product. chemicalindustriessecrets.com The reaction is sensitive to moisture, as P₂O₅ reacts violently with water to form phosphoric acid. clariant.comcarlroth.com
Polyphosphoric Acid (PPA): PPA is also a strong phosphating agent but is generally considered less aggressive than P₂O₅. Its reaction with ethoxylated alcohols is a well-understood process. chemicalindustriessecrets.com Using PPA as the phosphating reagent typically results in a higher proportion of the monoester product compared to reactions with P₂O₅. chemicalindustriessecrets.comlamberti.com
The reactivity and the resulting mono-to-diester ratio are also influenced by the structure of the ethoxylated intermediate. Generally, as the number of ethylene oxide units on the hydrophobe increases, the concentration of monoester and free phosphoric acid in the product also increases, while the diester concentration decreases. p2infohouse.orgresearchgate.net This effect may be related to steric hindrance from the bulkier, more polar polyoxyethylene chain, which makes the formation of the larger diester molecule more difficult. p2infohouse.org Careful selection of the phosphating agent and control over reaction parameters like molar ratios and temperature allow for the targeted tailoring of the mono/diester ratio to achieve desired performance characteristics. lamberti.comresearchgate.net
Table 2: Reactivity Profiles of Common Phosphating Reagents
| Phosphating Reagent | Chemical Formula | Key Reactivity Characteristics | Predominant Product |
| Phosphorus Pentoxide | P₂O₅ | Highly reactive, strong dehydrating agent, reacts vigorously with alcohols and water. nih.govclariant.comcarlroth.com | Tends to form a higher ratio of diester. chemicalindustriessecrets.com |
| Polyphosphoric Acid | (H)n+2(P)n(O)3n+1 | Strong phosphating agent, reaction is generally more controlled than with P₂O₅. chemicalindustriessecrets.comresearchgate.net | Tends to form a higher ratio of monoester. chemicalindustriessecrets.comlamberti.com |
Reaction Kinetics and Thermodynamics of Phosphate Ester Formation
The transformation of ethoxylated linoleic acid into its phosphate ester is a critical step governed by specific kinetic and thermodynamic parameters. The reaction involves the phosphorylation of the terminal hydroxyl group of the polyethylene glycol chain attached to the linoleic acid backbone. This is typically achieved by reacting the ethoxylated fatty acid with a strong phosphating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). ethox.comlamberti.com
The kinetics of this esterification are significantly influenced by several factors:
Reactant Structure: The rate of phosphorylation can be affected by the structure of the ethoxylated linoleic acid. Notably, ethoxylates with a higher degree of ethoxylation (i.e., longer polyethylene oxide chains) may exhibit slower reaction kinetics. p2infohouse.org This phenomenon is potentially attributable to steric hindrance, where the bulky polymer chain impedes the approach of the phosphating agent to the terminal hydroxyl group. p2infohouse.org
Temperature: Reaction temperature is a critical parameter for controlling the reaction rate. As with most chemical reactions, higher temperatures generally lead to faster kinetics. However, the temperature must be carefully controlled to prevent undesirable side reactions, such as the dehydration of the ethoxylated chain or degradation of the fatty acid. researchgate.net Studies on the related ethoxylation of fatty acid methyl esters show a significant temperature dependence on reaction kinetics, a principle that extends to the subsequent phosphorylation step. researchgate.net
Catalyst: While the phosphating agents are highly reactive, catalysts can be employed to modify reaction rates and conditions, though in many industrial processes, the reaction proceeds without an additional catalyst. researchgate.net
Phosphating Agent: The choice between phosphorus pentoxide and polyphosphoric acid also impacts the reaction profile. p2infohouse.org P₂O₅ is a very powerful dehydrating and phosphating agent, leading to a vigorous and often complex reaction, while PPA can offer a more controlled reaction environment. ethox.comresearchgate.net
Control of Mono- and Di-ester Ratio in Phosphate Ester Synthesis
A key aspect of synthesizing phosphate esters is the ability to control the relative proportions of monoester and diester products. p2infohouse.org The monoester consists of one ethoxylated linoleic acid molecule esterified to a phosphate group, leaving two acidic hydroxyls. The diester has two ethoxylated linoleic acid molecules attached to a single phosphate group, with one remaining acidic hydroxyl. This ratio is critical as it dictates the final properties of the surfactant, such as its solubility, emulsification capacity, and detergency. lamberti.comp2infohouse.org
Several process parameters are carefully manipulated to achieve the desired mono-to-diester ratio: lamberti.com
Choice of Phosphating Agent: Phosphorus pentoxide (P₂O₅) typically yields a mixture rich in monoesters, along with phosphoric acid. In contrast, polyphosphoric acid (PPA) tends to produce a higher proportion of diesters. lamberti.comp2infohouse.orgresearchgate.net
Molar Ratio of Reactants: The stoichiometry of the alcohol (ethoxylated linoleic acid) to the phosphating agent is a primary control lever. A higher molar ratio of alcohol to P₂O₅ will favor the formation of diesters.
Reaction Temperature: Temperature can influence the relative rates of the reactions leading to mono- and di-esters, thereby affecting the final product distribution. lamberti.com
Degree of Ethoxylation: Research has shown that the length of the ethoxylate chain on the fatty acid has a profound effect. For alcohol ethoxylates, increasing the number of ethylene oxide units beyond a certain point (e.g., seven moles) was found to cause a significant increase in the formation of monoester and free phosphoric acid at the expense of the diester. p2infohouse.org
The ability to tailor the synthesis to produce a specific mono/diester ratio allows for the creation of customized surfactants optimized for specific applications, from industrial cleaning to emulsion polymerization. lamberti.com
Table 1: Factors Influencing the Mono- to Di-ester Ratio in Phosphate Ester Synthesis
| Factor | Effect on Mono-ester Content | Effect on Di-ester Content | Reference |
|---|---|---|---|
| Phosphating Agent (P₂O₅ vs. PPA) | Higher with P₂O₅ | Higher with PPA | lamberti.comp2infohouse.org |
| Molar Ratio (Alcohol:Agent) | Increases with lower alcohol ratio | Increases with higher alcohol ratio | lamberti.com |
| Reaction Temperature | Can be controlled by temperature profile | Can be controlled by temperature profile | lamberti.com |
| EO Chain Length | Increases significantly with high moles of EO (>7) | Decreases significantly with high moles of EO (>7) | p2infohouse.org |
Post-Synthesis Processing and Neutralization Techniques
Following the phosphorylation reaction, the crude product is a highly acidic mixture containing mono- and di-esters, unreacted starting material, and residual phosphating agent, often in the form of phosphoric acid. p2infohouse.org To obtain a functional and stable final product, several post-synthesis processing steps are required.
First, the reaction is typically quenched and hydrolyzed by the controlled addition of water. This step converts any remaining reactive phosphorus species into phosphoric acid. google.com Subsequent purification may involve washing steps to remove impurities or treatment with materials like activated carbon to improve color. google.com It is also crucial to remove excess water after processing to prevent hydrolysis of the newly formed ester bonds over time. google.com
For most applications, the acidic phosphate ester is not used directly. Instead, it is partially or fully neutralized to form a salt. ethox.com This neutralization step is critical because it converts the acidic, often oil-soluble, ester into an anionic surfactant with significantly enhanced water solubility and surface activity. ethox.comgoogle.com The degree of neutralization can be adjusted to "tune" the surfactant's properties for a specific use. ethox.com
The neutralization is carried out by reacting the acidic phosphate ester with a base. A variety of neutralizing agents can be used, depending on the desired properties of the final salt:
Table 2: Common Neutralizing Agents for Phosphate Esters
| Agent Name | Chemical Formula | Typical Application/Notes | Reference |
|---|---|---|---|
| Potassium Hydroxide | KOH | Forms highly soluble potassium salts. | ethox.com |
| Sodium Carbonate | Na₂CO₃ | A common, cost-effective base for producing sodium salts. | wipo.int |
| Amines (e.g., Triethanolamine) | N(CH₂CH₂OH)₃ | Forms amine salts, often used in cosmetic and lubricant formulations. | ethox.com |
| Sodium Bicarbonate | NaHCO₃ | A milder base for controlled neutralization. | wipo.int |
| Sodium Borate (Borax) | Na₂B₄O₇ | Used as a neutralizing agent to form adducts with specific properties. | google.com |
The process typically involves dissolving or dispersing the acid ester in water or a water/solvent mixture and adding the neutralizing agent until a target pH, often in the range of 8 to 12, is achieved. google.com
Advanced Synthetic Approaches and Sustainable Production Methodologies
Bio-based Feedstocks and Green Chemistry Principles in Synthesis
The synthesis of linoleic acid, ethoxylated, phosphate inherently aligns with several principles of green chemistry, primarily through its use of a renewable, bio-based feedstock. rsc.orgscilit.com Linoleic acid is a polyunsaturated omega-6 fatty acid that is abundantly available from various vegetable oils, such as sunflower, soybean, and corn oil. nih.gov A particularly sustainable source is crude tall oil (CTO), a byproduct of the kraft process used in paper mills. mdpi.com Utilizing linoleic acid from CTO represents an effective valorization of an industrial waste stream, converting a low-value byproduct into a high-value chemical feedstock. mdpi.com
Beyond the renewable origin of the fatty acid, green chemistry principles can be applied to the synthesis process itself: rsc.org
Atom Economy: Optimizing reaction conditions to maximize the incorporation of reactants into the final product, thereby minimizing waste. The control over the mono/diester ratio is an example of this.
Catalysis: The use of highly efficient and selective catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), reducing energy consumption and the formation of byproducts. rsc.org
Process Intensification: As discussed later, integrating reaction steps into one-pot or cascade processes reduces solvent use, separation steps, and energy demand. organic-chemistry.org
Chemo-Enzymatic Synthesis Routes for Ethoxylated Fatty Acid Derivatives
Chemo-enzymatic synthesis combines the advantages of highly selective biological catalysts (enzymes) with robust chemical transformations to create efficient and sustainable production pathways. mdpi.comnih.gov For a molecule like ethoxylated linoleic acid phosphate, this hybrid approach offers significant potential.
The key advantage of using enzymes, particularly lipases, is their high regioselectivity and ability to operate under mild reaction conditions (lower temperatures and neutral pH), which reduces energy consumption and minimizes side reactions. mdpi.comnih.gov A plausible chemo-enzymatic route could involve:
Enzymatic Esterification: A lipase (B570770) enzyme could be used to catalyze the esterification of linoleic acid with a suitable alcohol. This biocatalytic step is highly selective and avoids the harsh conditions of traditional chemical esterification. nih.govnih.gov
Chemical Ethoxylation and Phosphorylation: The resulting fatty acid ester would then be subjected to conventional chemical ethoxylation, followed by phosphorylation.
Integration of Cascade Reactions for Enhanced Efficiency
Cascade reactions, also known as tandem or one-pot reactions, involve a sequence of two or more chemical transformations in a single reactor without isolating intermediates. organic-chemistry.org This approach is a cornerstone of process intensification and green chemistry, as it can significantly improve efficiency by reducing solvent usage, purification steps, energy consumption, and waste generation. organic-chemistry.orgias.ac.in
For the synthesis of this compound, which traditionally involves at least two distinct reaction steps (ethoxylation and phosphorylation) with intermediate workup, a cascade approach could be highly beneficial. A potential one-pot strategy would involve:
Performing the ethoxylation of linoleic acid in a reactor.
Upon completion, instead of isolating the ethoxylated intermediate, the phosphating agent (e.g., PPA or P₂O₅) is added directly to the same reaction vessel to initiate the phosphorylation step.
Molecular Architecture and Structure Performance Correlations in Linoleic Acid, Ethoxylated, Phosphate Systems
Influence of Linoleic Acid Hydrophobic Domain on Interfacial Behavior
The hydrophobic portion of the surfactant, derived from linoleic acid, is the primary driver for its adsorption at interfaces. This C18 fatty acid chain dictates the molecule's tendency to move to surfaces to minimize contact with water. youtube.com The specific geometry and chemical nature of this tail influence how the surfactant molecules arrange themselves, which in turn affects properties like emulsification and dispersion.
Linoleic acid is a polyunsaturated fatty acid, containing two cis-configured double bonds. libretexts.orgyoutube.comwikipedia.org This structural feature is of paramount importance. The cis double bonds introduce rigid kinks or bends into the hydrocarbon chain. libretexts.orgyoutube.com Unlike saturated fatty acids which have straight, flexible chains that can pack tightly together, the bent structure of linoleic acid prevents dense molecular packing. libretexts.orgnih.gov This disruption in packing leads to a more disordered arrangement at interfaces and can increase the surface area occupied per molecule.
This conformation has several consequences:
Fluidity : The looser packing contributes to greater fluidity within the interfacial film. Computational studies have shown that unsaturated fatty acids can act as membrane stabilizers by preventing excessive ordering. nih.gov
Aggregation Behavior : The conformation of the surfactant molecules, influenced by the degree of unsaturation, can affect the critical concentration at which phenomena like thermal conductivity enhancement occur in nanofluids, likely due to differences in nanoparticle aggregation. nih.gov
Reactivity : The presence of doubly allylic C-H groups (the carbon atom situated between two double bonds) makes the linoleic acid chain susceptible to autoxidation, a property exploited in applications like drying oils where it leads to the formation of a stable film through crosslinking. wikipedia.org
Hydrophobicity : An increase in the carbon chain length generally leads to a decrease in aqueous solubility and an increase in hydrophobicity. youtube.comnih.gov
Interfacial Population : Longer fatty acid chains can lead to a higher population density of the surfactant at interfaces, which can enhance its effectiveness in certain applications. nih.gov For instance, studies on starch films have shown that the impact of a fatty acid on hydrophobicity is highly dependent on its chain length, with shorter chains sometimes forming more effective surface layers than longer ones that crystallize within the film matrix. nih.gov
Phase Behavior : In some lipid-surfactant systems, variations in fatty acid chain length (e.g., C8 vs. C12) were found to have a minimal effect on the formation of microemulsions but did influence the size of gel regions in phase diagrams. scholasticahq.comresearchgate.net This suggests that while fundamental surfactant behavior is retained, specific physical properties can be modulated by chain length.
Poly(ethylene oxide) Chain Length and Its Effects on Hydrophilicity
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. For fatty acid ethoxylates, the HLB value is directly related to the degree of ethoxylation. A common method for calculating the HLB, developed by Griffin, is to use the weight percentage of the ethylene (B1197577) oxide chain in the molecule. tegewa.de
HLB = (Weight % of Ethylene Oxide) / 5 tegewa.de
As the number of ethylene oxide units increases, the weight percentage of the hydrophilic portion of the molecule increases, resulting in a higher HLB value. frontiersin.org This value is a strong predictor of the surfactant's function.
Below is an interactive table showing the relationship between HLB values, water dispersibility, and typical applications for surfactants.
Data sourced from tegewa.de
The PEO chains are not static; they exhibit significant conformational dynamics in aqueous solutions. These flexible chains are highly hydrated, with studies suggesting that approximately four to six water molecules are bound to each ethylene oxide group in a 10% surfactant solution. researchgate.net In solution, PEO chains can transition between a more compact, coiled structure and a partially unfolded, elongated state to maximize favorable interactions with the surrounding water molecules. researchgate.net
The length and conformation of the PEO chain influence several macroscopic properties:
Steric Hindrance : The hydrated PEO chains extend into the aqueous phase, creating a steric barrier that can prevent the close approach of droplets or particles, thus providing stability to emulsions and dispersions. nih.gov
Crystallization : The behavior of PEO chains, including their ability to crystallize, is influenced by their topology (linear vs. cyclic) and the absence or presence of entanglements. rsc.orgmpg.de
Phosphate (B84403) Headgroup Contribution to Anionic Character and Functionality
The terminal phosphate group is a defining feature of this surfactant class, imparting a distinct set of properties. This group makes the surfactant anionic and is responsible for many of its unique functionalities beyond simple surface tension reduction. cosmeticsciencetechnology.comatamanchemicals.com Phosphate esters are known for their remarkable stability over a wide pH range and in alkaline conditions, a significant advantage over many other anionic surfactants. sancolo.comatamanchemicals.com
The phosphate headgroup can exist as a monoester (one hydrophobic tail attached) or a diester (two hydrophobic tails attached). The ratio of mono- to diester is a critical parameter that strongly influences performance. cosmeticsciencetechnology.comshreechem.in
Monoesters are generally preferred for applications requiring detergency, high foam volume, and stability. cosmeticsciencetechnology.com
Diesters are typically more oil-soluble and are better suited for emulsification. cosmeticsciencetechnology.comshreechem.in
Beyond its anionic nature, the phosphate group provides specific functionalities:
Adhesion and Corrosion Inhibition : Phosphate esters are effective adhesion promoters and corrosion inhibitors, properties that are particularly valuable in metalworking fluids and coatings. cosmeticsciencetechnology.comatamanchemicals.comshreechem.in
Emulsification and Dispersion : These surfactants are excellent emulsifying and dispersing agents, capable of creating stable emulsions and dispersions with high solids content. hroc.in
Hydrotropy : They are effective hydrotropes, meaning they can enhance the solubility of other substances in water, which is useful for formulating highly concentrated detergents. atamanchemicals.comhroc.in
The combination of a versatile hydrophobic tail, a tunable hydrophilic chain, and a highly functional anionic headgroup makes linoleic acid, ethoxylated, phosphate a sophisticated surfactant system with performance characteristics that can be precisely engineered.
Ionization Behavior of Phosphate Moieties across pH Ranges
Phosphate esters derived from ethoxylated alcohols are anionic surfactants characterized by their stability across a wide pH spectrum. researchgate.netvenus-goa.cominnospec.comsancolo.comataman-chemicals.com The phosphate headgroup is the primary determinant of the molecule's pH-responsive behavior. As organic esters of phosphoric acid, these molecules are typically a mixture of monoesters and diesters, each with distinct ionization characteristics. p2infohouse.orgchemicalindustriessecrets.com
The phosphate monoester moiety is a dibasic acid, meaning it can donate two protons, and is characterized by two distinct acid dissociation constants (pKa). The first pKa value (pKa1) is typically in the range of 1 to 2. nih.gov Consequently, at any pH above this range, the phosphate group will readily lose its first proton, acquiring a single negative charge and existing in a mono-anionic state.
The second dissociation constant (pKa2) for phosphate mono-esters is generally observed in the pH range of 6 to 7. nih.gov As the pH of the solution increases past this second pKa value, the headgroup releases its second proton, becoming di-anionic. This transition from a mono-anionic to a di-anionic state significantly alters the electrostatic interactions of the surfactant molecule, influencing its solubility, surface activity, and interaction with other species in the formulation. The diester component, having only one acidic proton, possesses a single pKa value, also in the acidic range, and exists as a mono-anionic species across most pH values. The inherent acidity of the free acid form is comparable to that of phosphoric acid. chemicalindustriessecrets.com
This pH-dependent charge state is fundamental to the surfactant's function, allowing for tailored performance by adjusting the pH of the system.
Table 1: Typical pKa Values for Phosphate Ester Functional Groups
This table provides representative pKa values for the acidic protons on phosphate ester headgroups. The actual values can vary based on the specific molecular structure, including the length of the ethoxy chain and the nature of the hydrophobic tail.
| Functional Group | Dissociation Stage | Typical pKa Range | Predominant State at pH 7 |
| Phosphate Mono-ester | First Proton (pKa1) | 1.0 - 2.0 | Anionic (-1 charge) |
| Phosphate Mono-ester | Second Proton (pKa2) | 6.0 - 7.2 | Anionic (-1 to -2 charge) nih.gov |
| Phosphate Di-ester | First Proton (pKa1) | ~1.5 | Anionic (-1 charge) |
Data sourced from scientific compilations on acid dissociation constants. nih.govorganicchemistrydata.orgorganicchemistrydata.org
Chelation and Complexation Capabilities of Phosphate Groups
The phosphate headgroup in this compound confers the ability to act as a chelating agent, forming stable complexes with polyvalent metal ions. diva-portal.orgresearchgate.net Chelation is a process where a single ligand, in this case, the surfactant molecule, binds to a central metal ion at two or more points. The oxygen atoms within the phosphate moiety act as donor atoms, each providing a pair of electrons to form coordinate bonds with a metal cation. researchgate.net
This functionality is particularly effective for sequestering metal ions such as iron, calcium, and magnesium, which are commonly found in aqueous systems. chemicalindustriessecrets.com The ability to bind these ions prevents them from precipitating or interfering with other components in a formulation. This property contributes to the excellent hard water stability of phosphate ester surfactants, as they can complex with the calcium and magnesium ions that define water hardness. chemicalindustriessecrets.com The formation of these coordination complexes can enhance the performance and stability of formulations in various industrial processes. diva-portal.org The strength of this chelation is influenced by the number of available donor atoms and the pH of the system, which dictates the charge and availability of the phosphate's oxygen atoms for binding. researchgate.net
Amphiphilic Design Principles and Supramolecular Assembly
The molecular structure of this compound is a classic example of amphiphilic design, featuring a distinct hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The tail is the C18 unsaturated fatty chain of linoleic acid, while the head consists of the polyoxyethylene chain and the terminal anionic phosphate group. In aqueous solutions, these amphiphilic molecules spontaneously organize into complex, ordered structures, a process known as supramolecular assembly or self-assembly. yakhak.org This behavior is driven by the hydrophobic effect, which minimizes the unfavorable contact between the oily tails and water molecules. nih.gov
Micellization and Critical Micelle Concentration (CMC) Studies
At low concentrations in an aqueous medium, this compound molecules exist as individual monomers, with some adsorbing at the air-water or oil-water interface to reduce surface tension. wikipedia.org As the concentration is increased, it reaches a specific threshold known as the Critical Micelle Concentration (CMC). wikipedia.org Above the CMC, the surfactant monomers begin to self-assemble into spherical aggregates called micelles. In these structures, the hydrophobic linoleic acid tails are sequestered in the core, away from the water, while the hydrophilic ethoxylated phosphate heads form an outer shell, remaining in contact with the aqueous phase. wikipedia.org
The CMC is a critical parameter that defines the efficiency of a surfactant. For linoleic acid itself, a CMC of 167 µM has been reported at pH 10. nih.gov The CMC of its ethoxylated phosphate derivative is influenced by several structural and environmental factors:
Hydrophobic Chain: The long, C18 linoleic acid chain promotes a low CMC, as a greater hydrophobic driving force encourages aggregation.
Ethoxylation: The polyoxyethylene (EO) chain is hydrophilic and increases the size of the headgroup. Increasing the degree of ethoxylation can lead to steric hindrance between headgroups, which may increase the CMC. p2infohouse.org
Electrolytes: The presence of salts (electrolytes) in the solution shields the electrostatic repulsion between the anionic phosphate headgroups, which typically leads to a decrease in the CMC. researchgate.netiaea.org
Table 2: Influence of Molecular and System Variables on the CMC of Ethoxylated Phosphate Surfactants
This table outlines the general trends observed for how key variables affect the Critical Micelle Concentration.
| Variable | Change | Expected Effect on CMC | Rationale |
| Alkyl Chain Length | Increase | Decrease | Greater hydrophobicity provides a stronger driving force for micellization. stevenabbott.co.uknih.gov |
| Degree of Ethoxylation | Increase | Increase | Larger headgroup size increases steric repulsion, making micelle formation less favorable. p2infohouse.org |
| Electrolyte Concentration | Increase | Decrease | Cations from the salt shield the repulsion between anionic headgroups, facilitating aggregation. researchgate.netiaea.org |
| pH (above pKa2) | Increase | Increase | Increased ionization of the phosphate headgroup (to a -2 charge) enhances electrostatic repulsion, opposing micellization. |
Formation of Liquid Crystalline Phases and Vesicular Structures
As the concentration of this compound is increased significantly above its CMC, the spherical micelles begin to pack more closely, leading to the formation of more complex, ordered supramolecular structures known as lyotropic liquid crystalline phases. yakhak.orgmdpi.com The specific phase that forms depends on factors like concentration, temperature, and the surfactant's molecular geometry. Common phases include:
Hexagonal Phase: Cylindrical micelles pack into a hexagonal array. yakhak.orgbohrium.com
Lamellar Phase: Surfactant molecules arrange into extended bilayers, separated by layers of water. This phase is often described as a "neat" phase. yakhak.orgbohrium.com
Cubic Phase: More complex structures with a cubic lattice, which can be composed of either discrete micelles or a continuous bilayer network. mdpi.combohrium.com
In addition to these phases, this compound can form vesicular structures. Vesicles, or liposomes, are spherical assemblies composed of one or more concentric surfactant bilayers enclosing an aqueous core. The formation of stable bilayer structures like vesicles is favored by surfactants that have flexible tails, a characteristic provided by the unsaturated linoleic acid chain. nih.gov The spontaneous formation of vesicles has been observed in systems containing single-chain phosphate surfactants. rsc.org These structures are of particular interest because their aqueous core and lipidic bilayer allow for the encapsulation of both hydrophilic and hydrophobic substances. nih.gov
Interfacial Science and Colloidal Behavior of Linoleic Acid, Ethoxylated, Phosphate
Surface and Interfacial Tension Reduction Mechanisms
The primary function of a surfactant like linoleic acid, ethoxylated, phosphate (B84403) is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. This is achieved through the adsorption of the surfactant molecules at the interface. The hydrophobic linoleic acid tail orients itself away from the aqueous phase, while the hydrophilic ethoxylated phosphate headgroup remains in the water. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.
The adsorption of surfactants at an interface can be described by adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface at a constant temperature. For surfactants like ethoxylated phosphates, the adsorption behavior is influenced by the length of both the alkyl chain and the ethoxy (EO) chain. researchgate.net
Generally, as the concentration of linoleic acid, ethoxylated, phosphate in an aqueous solution increases, its molecules progressively populate the air-water or oil-water interface. This leads to a decrease in surface or interfacial tension until the critical micelle concentration (CMC) is reached. At the CMC, the interface is saturated with surfactant molecules, and any further addition of the surfactant results in the formation of micelles in the bulk solution. nih.gov The efficiency of a surfactant is indicated by the surface tension at the CMC (γcmc).
For ethoxylated surfactants, the length of the EO chain plays a crucial role. A longer EO chain can increase the hydrophilicity of the headgroup, which may affect the packing of the surfactant molecules at the interface and consequently the surface tension reduction efficiency. researchgate.net Studies on similar long alkyl chain phosphates show that introducing longer EO chains can significantly improve the efficiency of surface tension reduction. researchgate.net
Table 1: Representative Surface Tension Data for Ethoxylated Phosphate Surfactants
| Surfactant Type | EO Chain Length | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |
| Alkyl Phosphate Ester | 3 | 5.2 x 10⁻⁴ | 35.1 |
| Alkyl Phosphate Ester | 6 | 3.8 x 10⁻⁴ | 32.5 |
| Alkyl Phosphate Ester | 9 | 2.1 x 10⁻⁴ | 30.2 |
Disclaimer: This table presents representative data for general long-chain alkyl phosphate esters to illustrate the effect of ethoxylation. Specific values for this compound may vary.
The speed at which surfactant molecules adsorb to a freshly formed interface is a critical factor in many dynamic processes, such as emulsification and foaming. The kinetics of this process are governed by the diffusion of surfactant monomers from the bulk to the subsurface layer and their subsequent transfer and rearrangement at the interface.
For ethoxylated phosphate surfactants, the rate of adsorption is influenced by several factors, including the surfactant concentration, the length of the hydrophobic tail, and the size of the hydrophilic headgroup. researchgate.net Research on long alkyl chain phosphates indicates that the adsorption process can be a mixed diffusion-kinetic mechanism. researchgate.net At low concentrations, the rate is primarily limited by diffusion. At higher concentrations, an energy barrier to adsorption may become significant. The introduction of a longer EO chain has been shown to increase the rate of adsorption, with an optimal EO number for the fastest adsorption. researchgate.net
Emulsification and Dispersion Phenomena in Complex Systems
This compound is expected to be an effective emulsifier and dispersant due to its amphiphilic nature. researchgate.net It can facilitate the formation of stable emulsions by adsorbing at the oil-water interface and creating a protective barrier around the dispersed droplets.
The stabilization of emulsions by this compound involves several mechanisms:
Reduction of Interfacial Tension: By lowering the interfacial tension between the oil and water phases, the surfactant reduces the energy required to create the large interfacial area of an emulsion, thus facilitating droplet formation. researchgate.net
Formation of a Protective Film: The adsorbed surfactant molecules form a physical barrier at the droplet surface, which prevents the droplets from coalescing. nih.gov
Electrostatic Repulsion: The phosphate group in the surfactant head is anionic, imparting a negative charge to the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, further enhancing the stability of the emulsion.
Steric Hindrance: The ethoxylated chains can extend into the aqueous phase, creating a hydrated layer around the droplets. This layer provides a steric barrier that prevents close approach and coalescence of the droplets.
The stability and droplet size of an emulsion stabilized by this compound are influenced by several factors:
Surfactant Concentration: Increasing the surfactant concentration generally leads to a decrease in droplet size and an increase in emulsion stability, up to a certain point. nih.gov This is because more surfactant molecules are available to cover the newly created interfacial area during homogenization. nih.gov
Ethylene (B1197577) Oxide (EO) Chain Length: The degree of ethoxylation affects the hydrophilic-lipophilic balance (HLB) of the surfactant. An optimal HLB value is required for the efficient emulsification of a specific oil phase. researchgate.net For oil-in-water emulsions, a higher degree of ethoxylation is generally preferred. researchgate.net
pH of the Aqueous Phase: The charge on the phosphate headgroup is pH-dependent. At lower pH values, the phosphate group will be less ionized, reducing the electrostatic repulsion between droplets and potentially decreasing emulsion stability.
Ionic Strength: The presence of electrolytes in the aqueous phase can screen the electrostatic repulsions between droplets, leading to decreased stability. However, the steric stabilization provided by the EO chains can mitigate this effect to some extent.
Oil Phase Composition: The type of oil being emulsified will influence the required HLB of the surfactant for optimal performance. nih.gov
Table 2: Illustrative Droplet Size Data for Emulsions Stabilized by Ethoxylated Surfactants
| Surfactant Concentration (% w/v) | Average Droplet Size (nm) | Polydispersity Index (PDI) |
| 0.5 | 450 | 0.45 |
| 1.0 | 280 | 0.32 |
| 2.0 | 150 | 0.21 |
Disclaimer: This table provides illustrative data to show the general trend of the effect of surfactant concentration on emulsion droplet size. Actual values for emulsions stabilized with this compound will depend on the specific formulation and processing conditions.
Foaming Characteristics and Foam Stability
Phosphate ester surfactants are known to have intermediate foaming properties. researchgate.net The ability of this compound to form and stabilize foams is attributed to its capacity to reduce the surface tension of the aqueous solution and form a resilient film at the air-water interface.
The stability of a foam is determined by the rate at which the liquid drains from the foam films (drainage), the coalescence of bubbles, and the diffusion of gas from smaller to larger bubbles (Ostwald ripening). ikifp.edu.pl The properties of the surfactant film at the bubble interface are crucial for foam stability. A highly elastic and viscous interfacial film can better withstand mechanical shocks and prevent film rupture.
For ethoxylated phosphate surfactants, the foaming ability and stability are influenced by the length of the EO chain. Introducing a longer EO chain can significantly improve foam stability. researchgate.net However, the presence of the unsaturated linoleic acid tail might impact film packing and, consequently, foam stability. Unsaturated fatty acid tails can lead to lower foam stability due to less efficient packing at the interface compared to their saturated counterparts. ikifp.edu.pl
Table 3: Representative Foam Stability Data for Anionic Surfactants
| Surfactant Type | Initial Foam Volume (mL) | Foam Volume after 10 min (mL) | Foam Stability (%) |
| Alkyl Ether Sulfate | 180 | 165 | 91.7 |
| Alkyl Phosphate Ester | 150 | 120 | 80.0 |
| Alkyl Sulfate | 190 | 170 | 89.5 |
Disclaimer: This table presents representative data for different types of anionic surfactants to provide a general comparison of foaming properties. The performance of this compound may differ.
Role of Interfacial Rheology in Foam Formation
The formation and stability of foam are critically dependent on the rheological properties of the gas-liquid interface. prominetech.com Interfacial rheology examines the response of an interface to deformation, characterized by properties like surface tension, and the dilational and shear moduli of elasticity and viscosity. mdpi.com For a foam to be stable, the liquid films (lamellae) separating the gas bubbles must resist drainage, thinning, and rupture. Surfactants stabilize these films by creating a viscoelastic surface layer. google.com
However, ethoxylated phosphate esters are often characterized as low-foaming surfactants. brpkimya.com Their molecular structure, while reducing surface tension, does not typically form the highly ordered, rigid interfacial films necessary for persistent foam. The presence of the bulky phosphate group and the flexible ethoxylated chain can hinder the dense packing of surfactant molecules at the interface, leading to lower interfacial elasticity and viscosity compared to dedicated foaming agents. This makes them less effective at stabilizing the lamellae against rupture.
Anti-foaming and Defoaming Modalities
While not strong foam stabilizers, ethoxylated phosphate esters can function as effective anti-foaming or defoaming agents. brpkimya.comrisechemical.com Anti-foaming agents prevent foam from forming, whereas defoamers destroy existing foam. The mechanisms for this action are rooted in the surfactant's ability to disrupt the stabilizing interfacial film of a foaming system. enke-chem.com
This compound, being a liquid with low surface tension, can act as a defoamer through several modalities when introduced into a foaming system. enke-chem.comgoogle.com One primary mechanism is rapid spreading. If the defoamer's surface tension is lower than that of the foam lamella, it will spread across the film surface. enke-chem.com This spreading action can physically displace the original, more effective foam-stabilizing surfactants. enke-chem.com As the defoamer spreads, it creates a surface tension gradient that can thin the foam wall, leading to its collapse.
Another key mechanism is penetration and bridging. A droplet of the defoaming agent can enter the foam lamella, forming a lens that spans the thin liquid film. This creates a "bridge" that is mechanically unstable. The capillary pressure at the curved edges of the lens draws liquid out of the film, causing it to thin rapidly and rupture. enke-chem.com The hydrophobic linoleic acid portion of the molecule facilitates its insolubility in the aqueous phase and its ability to penetrate the foam film.
| Defoaming Mechanism | Description | Role of this compound |
|---|---|---|
| Spreading | The defoamer, having a lower surface tension than the foam film, spreads rapidly across the interface, displacing the stabilizing surfactants. | The surfactant's structure allows it to lower surface tension effectively, promoting spreading. |
| Penetration/Bridging | An insoluble droplet of the defoamer enters the foam lamella and forms an unstable bridge, which drains the film and causes rupture. | The hydrophobic linoleic acid tail enhances insolubility in the aqueous foam, facilitating the formation of destabilizing lenses. |
| Adsorption and Replacement | The defoamer molecules adsorb at the gas-liquid interface, replacing the original stabilizers but are unable to form a stable, elastic film themselves. | As a highly surface-active agent, it competes for and occupies interfacial space, disrupting the stabilizing network. enke-chem.com |
Wettability Modification and Contact Angle Studies
Wettability describes the ability of a liquid to maintain contact with a solid surface. It is governed by the balance of adhesive forces between the liquid and the solid and cohesive forces within the liquid. The contact angle (θ) is the quantitative measure of wetting; a low contact angle (θ < 90°) indicates good wetting, while a high contact angle (θ > 90°) signifies poor wetting.
Interactions with Solid Substrates and Surface Energy Alteration
Surfactants like this compound are potent wetting agents because they reduce both the surface tension of the liquid and the interfacial tension between the liquid and the solid substrate. venus-goa.comethox.com They achieve this by adsorbing onto the solid surface. The phosphate headgroup has a strong affinity for many types of surfaces, including metals, metal oxides, and minerals, allowing it to act as an effective anchor. pcc.eu
When an aqueous solution of this surfactant comes into contact with a high-energy (hydrophilic) or even a low-energy (hydrophobic) solid surface, the surfactant molecules adsorb. The orientation of the adsorbed molecules depends on the nature of the surface. On a polar, hydrophilic surface, the phosphate headgroups will anchor to the surface, exposing the hydrophobic linoleic acid tails towards the water, which can make the surface more hydrophobic. Conversely, on a hydrophobic surface, the linoleic acid tails will adsorb, orienting the hydrophilic ethoxylated phosphate groups towards the water, thereby making the surface more wettable. This modification of the surface energy of the solid allows the aqueous solution to spread more effectively, lowering the contact angle. This property is highly valued in applications like textile processing, where uniform wetting of fibers is crucial for dyeing and finishing. ethox.comnih.gov
| Industry | Application | Function of Ethoxylated Phosphate Ester |
|---|---|---|
| Textiles | Scouring, dyeing, and finishing | Acts as a wetting and scouring agent, ensuring uniform application of dyes and finishes onto fibers. google.comjaychemical.com |
| Paints & Coatings | Pigment dispersion and surface wetting | Improves the dispersion of solid pigments in the liquid base and enhances the wetting of the substrate by the paint. ethox.com |
| Agrochemicals | Pesticide formulations | Functions as an emulsifier and wetting agent, ensuring that the pesticide spray spreads evenly over the waxy surface of plant leaves. researchgate.net |
| Metalworking | Cutting fluids and lubricants | Provides wetting, emulsification, and corrosion inhibition on metal surfaces. pcc.eu |
Selective Wetting Phenomena in Heterogeneous Systems
In systems containing a mixture of different solid materials, surfactants can induce selective wetting, where one material is preferentially wetted over others. This phenomenon is the cornerstone of processes like froth flotation, which is used to separate valuable minerals from gangue (waste rock). mdpi.com
In mineral flotation, the choice of surfactant, known as a collector, is critical. Fatty acids and their derivatives, including oleic and linoleic acids, are common collectors for non-sulfide minerals like phosphates and carbonates. 911metallurgist.com The addition of an ethoxylated phosphate ester of linoleic acid to a slurry of heterogeneous minerals can lead to its selective adsorption onto the surface of a specific mineral. The phosphate headgroup can form strong chemical bonds (chemisorption) or electrostatic interactions with specific ions on the mineral's crystal lattice. prominetech.com
Mechanistic Investigations of Linoleic Acid, Ethoxylated, Phosphate Interactions
Fundamental Mechanisms in Mineral Flotation Research
In the realm of mineral processing, the selective separation of valuable minerals from gangue materials is a critical step. Linoleic acid, ethoxylated, phosphate (B84403) acts as a collector in froth flotation, a process that relies on the differential hydrophobicity of mineral surfaces. The efficiency of this surfactant is rooted in its unique molecular architecture, comprising a hydrophobic linoleic acid tail, a hydrophilic ethoxylated chain, and a phosphate head group.
The adsorption of linoleic acid, ethoxylated, phosphate onto mineral surfaces is a complex interplay of chemical and physical forces. The phosphate head group is the primary anchor to the mineral surface, particularly on calcium-bearing minerals like apatite (Ca5(PO4)3(F,Cl,OH)) and dolomite (B100054) (CaMg(CO3)2).
Research on analogous phosphate ester collectors suggests that the adsorption mechanism on apatite involves an ion-exchange reaction. The phosphate group of the collector molecule can replace phosphate species on the apatitic surface nih.gov. This results in the formation of a strong chemical bond between the collector and the calcium sites on the apatite surface. Infrared spectroscopy and zeta potential measurements on similar systems have confirmed chemisorption as a primary mechanism researchgate.net.
For dolomite, the adsorption is also driven by the interaction of the phosphate head group with the calcium and magnesium sites on the mineral surface. The presence of the ethoxylated chain in the collector molecule can significantly enhance its surface activity and dispersibility, facilitating its approach and interaction with the mineral surface researchgate.net. The hydrophobic linoleic acid tail then orients away from the surface, rendering the mineral hydrophobic and enabling its attachment to air bubbles in the flotation cell.
The key to successful flotation is the selective adsorption of the collector onto the target mineral (apatite) while minimizing its adsorption on the gangue mineral (dolomite). The structural features of this compound contribute to this selectivity.
The density and spatial arrangement of active sites (calcium ions) on the mineral surfaces play a crucial role. While both minerals present calcium sites, differences in their crystal lattice and surface energy can lead to preferential adsorption. Studies on similar collectors have shown that the conformation of the adsorbed hydrophobic layer differs between minerals, which is attributed to these differences in active site distribution researchgate.net.
Furthermore, the ethoxylated chain can influence selectivity. The ether bonds in the ethoxy groups can interact with ions in the solution, potentially creating a steric hindrance effect that is more pronounced on one mineral surface than the other researchgate.net. This can modulate the interaction of the collector's phosphate head with the mineral surface, contributing to the selective separation.
The surface charge of the minerals and the ionic composition of the flotation pulp are critical parameters that influence the performance of this compound. The surface charge of both apatite and dolomite is pH-dependent. As an anionic collector, this compound will preferentially adsorb onto positively charged surfaces. The pH of the flotation slurry is therefore adjusted to optimize the surface charge for selective collector adsorption. For instance, in many fatty acid flotation systems for phosphate, the process is carried out at an alkaline pH mdpi.com.
The presence of various ions in the process water can also impact collector efficiency. Divalent cations like Ca2+ and Mg2+, which can dissolve from the minerals themselves, can interact with the anionic collector in the bulk solution, leading to precipitation and reduced collector availability for adsorption. However, the ethoxylated chain in this compound can improve its tolerance to such ions by electrostatically shielding the anionic phosphate group researchgate.net.
Biomimetic Membrane Interactions and Permeability Modulation (In Vitro/Model Systems)
The interaction of surfactants with cell membranes is a fundamental area of research with implications for drug delivery and toxicology. This compound, with its amphiphilic nature, is expected to interact with and potentially modulate the properties of lipid bilayers, which are the core components of cell membranes.
The linoleic acid portion of the molecule, being an unsaturated fatty acid, can readily insert into the hydrophobic core of a lipid bilayer. The presence of double bonds in the linoleic acid tail introduces kinks, which can disrupt the ordered packing of the phospholipid acyl chains nih.govnih.gov.
The ethoxylated chain and the phosphate head group, being hydrophilic, will tend to remain at the lipid-water interface. The phosphate group can engage in electrostatic interactions with the head groups of the membrane phospholipids (B1166683) nih.gov. The ethoxylated chain's interaction will depend on its length; shorter chains may remain at the interface, while longer chains could extend into the aqueous phase or even loop back to interact with the membrane surface. Studies on other ethoxylated surfactants have shown that they can penetrate lipid bilayers nih.gov.
The insertion of this compound into a lipid bilayer is expected to alter its physical properties, notably its fluidity and barrier function.
Membrane Fluidity: The introduction of the kinked linoleic acid tail into the hydrophobic core would increase the free volume between the phospholipid acyl chains, leading to an increase in membrane fluidity nih.gov. Studies on various surfactants, including alcohol ethoxylates, have demonstrated their ability to increase membrane fluidity oup.com. This fluidizing effect is dependent on the concentration of the surfactant and the initial state of the membrane.
Barrier Function: An increase in membrane fluidity is often associated with an increase in membrane permeability. The disruption of the ordered lipid packing can create transient pores or defects in the bilayer, allowing for the passage of water and small solutes across the membrane. Research on linoleic acid has shown that it can directly influence the epidermal permeability barrier nih.govnih.gov. Furthermore, studies on nonionic alkyl ethoxylate surfactants have revealed that they can cause membrane leakage and compromise the barrier function of cells, with the extent of disruption being related to the surfactant's amphiphilicity nih.gov. Therefore, it is plausible that this compound could modulate the barrier function of model membranes, with the potential for concentration-dependent increases in permeability.
Transport Enhancement Mechanisms across Model Biological Barriers
The unique amphipathic structure of this compound suggests several mechanisms by which it could enhance the transport of itself or other molecules across model biological barriers, such as Caco-2 cell monolayers. These mechanisms involve a combination of effects from the linoleate (B1235992) backbone, the polyethylene (B3416737) glycol (PEG) or ethoxylate chain, and the terminal phosphate group.
The enhancement of permeability is likely a multi-modal process. The ethoxylated chain can improve aqueous solubility and facilitate interactions with the cell membrane. Studies on PEGylated nanoparticles and micelles have shown that PEG chains can interact with cell surface receptors like the Scavenger Receptor B1 (SR-B1), which is involved in lipid uptake, potentially mediating internalization. nih.gov Furthermore, certain PEG polymers have been demonstrated to inhibit the function of efflux pumps such as P-glycoprotein (P-gp). nih.gov The inhibition of these pumps, which actively transport substances out of the cell, results in a higher net intracellular concentration and enhanced absorptive transport.
Concurrently, the linoleic acid portion of the molecule can influence membrane fluidity and the integrity of tight junctions between epithelial cells. Fatty acids are known to increase the paracellular absorption of hydrophilic compounds by modulating these junctions. scilit.com The terminal phosphate group imparts a negative charge to the molecule at physiological pH. This anionic headgroup will influence electrostatic interactions with the cell surface, which is also negatively charged, and may play a role in the orientation of the molecule as it approaches the membrane. The combination of these effects—receptor-mediated uptake, efflux pump inhibition, and paracellular pathway modulation—creates a potent system for enhancing transport across epithelial barriers.
Table 1: Potential Mechanisms for Transport Enhancement by this compound across a Model Epithelial Barrier This table is interactive. You can sort and filter the data.
| Molecular Moiety | Proposed Mechanism | Cellular Target/Process | Reference |
|---|---|---|---|
| Ethoxylate (PEG) Chain | Inhibition of Efflux Pumps | P-glycoprotein (P-gp) | nih.gov |
| Ethoxylate (PEG) Chain | Receptor-Mediated Uptake | Scavenger Receptor B1 (SR-B1) | nih.gov |
| Linoleic Acid Backbone | Modulation of Paracellular Permeability | Tight Junctions | scilit.com |
| Phosphate Group | Electrostatic Interaction | Cell Surface Glycocalyx | N/A |
Enzymatic and Biochemical Transformations of the Linoleic Acid Moiety (In Vitro)
The biotransformation of this compound in biological systems is expected to involve a series of enzymatic reactions targeting both the linoleic acid core and its derivative groups.
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid. researchgate.net Plant-derived LOXs typically produce 9- or 13-hydroperoxyoctadecadienoic acid (HPODE) from linoleic acid. nih.gov While LOX enzymes can oxidize esterified fatty acids, the efficiency and product profile can be altered. nih.gov For this compound, the large, hydrophilic ethoxylated phosphate head group would likely pose significant steric hindrance at the enzyme's active site. This is expected to decrease the rate of oxidation compared to free linoleic acid. Research on other linoleic acid derivatives, such as N-acylethanolamines, has shown that LOX enzymes exhibit a strong preference for the free fatty acid substrate. nih.gov Therefore, it is probable that LOX-mediated oxidation of the intact molecule would be slow, and significant oxidation of the linoleic acid moiety would only occur after enzymatic cleavage of the ethoxylated phosphate group.
Table 2: Comparison of Predicted Lipoxygenase (LOX) Activity on Linoleic Acid vs. its Ethoxylated, Phosphate Derivative This table is interactive. You can sort and filter the data.
| Substrate | Key Structural Feature | Predicted Enzyme Affinity (Km) | Predicted Reaction Rate (Vmax) | Reference |
|---|---|---|---|---|
| Linoleic Acid | Free Carboxyl Group | Low (High Affinity) | High | researchgate.netnih.gov |
| This compound | Bulky, Charged Ethoxylated Phosphate Group | High (Low Affinity) | Low | nih.gov |
The metabolism of linoleic acid itself is well-characterized and involves multiple pathways, including desaturation and elongation to form other important fatty acids like arachidonic acid, or catabolism via β-oxidation in peroxisomes and mitochondria. nih.gov Another major route is oxidation by cytochrome P450 (CYP) enzymes to form epoxides and hydroxylated derivatives. nih.gov
For the full compound, this compound, metabolism in a model biological system would likely proceed in a stepwise manner. The initial and rate-limiting steps would involve the cleavage of the derivative groups. Phosphatases would hydrolyze the phosphate ester bond, and etherases could cleave the ether linkages of the ethoxylate chain. Once these groups are removed to release free linoleic acid, it can then enter the established metabolic pathways. The ethoxylate chain would be metabolized separately, likely into smaller glycols.
Table 3: Proposed Metabolic Pathway for this compound in a Model Biological System This table is interactive. You can sort and filter the data.
| Step | Reaction | Enzyme Class | Product(s) |
|---|---|---|---|
| 1 | Dephosphorylation | Phosphatase | Linoleic Acid, Ethoxylated + Inorganic Phosphate |
| 2 | Ether Hydrolysis | Etherase / CYP450 | Free Linoleic Acid + Polyethylene Glycol |
| 3 | Fatty Acid Activation | Acyl-CoA Synthetase | Linoleoyl-CoA |
| 4 | β-Oxidation / Desaturation / Elongation | Various | Acetyl-CoA, Arachidonic Acid, etc. |
Chemical derivatization of a fatty acid's carboxyl group fundamentally alters its interaction with enzymes. Enzymes that normally recognize free linoleic acid, such as acyl-CoA synthetases which activate fatty acids for metabolism, require a free carboxyl group for binding and catalysis. The presence of the large, negatively charged ethoxylated phosphate group would prevent the molecule from fitting into the active site of these enzymes. nih.gov
Conversely, the phosphate ester moiety makes the molecule a potential substrate for phosphatases, enzymes that would not interact with free linoleic acid. Therefore, the derivatization completely shifts the enzymatic profile of the molecule. Instead of being recognized by enzymes of lipid metabolism, it is first recognized by enzymes that process xenobiotics or modified lipids, such as certain hydrolases. The steric bulk of the ethoxylate chain further influences this recognition, potentially requiring specific enzymes capable of accommodating long-chain substrates.
Table 4: Impact of Derivatization on Recognition by Key Enzyme Classes This table is interactive. You can sort and filter the data.
| Enzyme Class | Recognition of Linoleic Acid | Recognition of this compound | Reason for Difference |
|---|---|---|---|
| Acyl-CoA Synthetases | High (Substrate) | None | Blocked carboxyl group. nih.gov |
| Lipoxygenases (LOX) | High (Substrate) | Very Low (Poor Substrate) | Steric hindrance from bulky head group. nih.gov |
| Phosphatases | None | High (Potential Substrate) | Presence of a phosphate ester bond. |
Corrosion Inhibition Mechanisms and Surface Passivation
This compound is designed to function as a corrosion inhibitor, particularly for metals like carbon steel in aqueous or mixed-phase environments. Its effectiveness stems from the combined actions of its different chemical moieties, leading to the formation of a protective barrier on the metal surface.
The primary mechanism of corrosion inhibition for phosphate esters is the formation of a passivating film on the metal surface. ogj.comosti.gov The process begins with the adsorption of the molecule onto the steel. The phosphate head group is the primary anchor. It can chemisorb onto the metal surface, reacting with iron ions (Fe²⁺/Fe³⁺) to form a dense, insoluble layer of iron phosphate. ogj.comresearchgate.netnih.gov This layer is tenacious and passivates the surface, acting as an electronic and physical barrier to further corrosion reactions.
The adsorption is further strengthened by the ethoxylate chain. The oxygen atoms within the chain possess lone pairs of electrons and can act as additional coordination sites, binding to the metal surface and increasing the stability of the adsorbed film. osti.gov Once anchored by the phosphate and ethoxylate groups, the long, hydrophobic linoleic acid tail orients itself away from the metal surface. acs.orgresearchgate.net This creates a non-polar, hydrophobic barrier that repels water and other corrosive species, effectively preventing them from reaching the passivated metal surface. This dual-action—strong chemisorption of the head group and formation of a hydrophobic outer layer—results in a highly effective and persistent inhibition of corrosion.
Table 5: Role of Molecular Components in Corrosion Inhibition This table is interactive. You can sort and filter the data.
| Molecular Moiety | Adsorption Mode | Function in Passivation | Reference |
|---|---|---|---|
| Phosphate Group | Chemisorption | Forms insoluble iron phosphate layer; primary anchor. | ogj.comnih.gov |
| Ethoxylate Chain | Coordination | Provides additional binding sites, stabilizing the film. | osti.gov |
| Linoleic Acid Backbone | Van der Waals Forces | Forms a hydrophobic outer barrier to repel water. | acs.orgresearchgate.net |
Formation of Protective Films and Barrier Properties
The primary mechanism by which this compound provides corrosion protection is through the formation of a persistent, protective film on the metal surface. This film acts as a physical barrier, isolating the metal substrate from the corrosive environment. The formation and effectiveness of this barrier are governed by the chemical structure of the molecule, which combines the properties of a fatty acid, an ethoxylate chain, and a phosphate group.
The linoleic acid portion of the molecule, with its long hydrocarbon chain, is hydrophobic. This aliphatic tail orients away from the metal surface, creating a non-polar layer that repels water and other aqueous corrosive agents. nih.gov The core of the protective action lies in the adsorption of the inhibitor molecule onto the metal surface. This process involves the polar head of the molecule, which consists of the ethoxylated chain and the phosphate group.
The phosphate group is particularly crucial for strong adsorption. It can interact directly with the metal surface or with metal oxides, forming strong, stable coordinate bonds (chemisorption). mdpi.commdpi.com Specifically, the phosphate head can form P–O–Fe bonds with steel surfaces, creating a resilient anchor for the inhibitor film. mdpi.com The presence of oxygen atoms in the ethoxylate chains and the phosphate group provides multiple active centers for adsorption onto the metal. researchgate.netresearchgate.net This adsorption process displaces water molecules and other corrosive species from the surface, leading to the formation of a compact and orderly inhibitor film. nih.gov
The resulting barrier film minimizes the contact area between the metal and the corrosive medium, effectively hindering both anodic and cathodic corrosion reactions. nih.govresearchgate.net The density and stability of this film are critical to its protective properties. Research on similar long-chain organic acids has shown that factors like the number of applied layers and the time between applications can significantly influence the film's stability and protective qualities. iapchem.org
Electrochemical studies, such as Electrochemical Impedance Spectroscopy (EIS), are commonly used to evaluate the properties of these films. The formation of a protective film is typically indicated by an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The decrease in Cdl is attributed to the replacement of adsorbed water molecules by the inhibitor molecules, which have a lower dielectric constant and increase the thickness of the electrical double layer. nih.gov
Table 1: Research Findings on Protective Film Formation by Related Compounds
| Compound/Formulation | Metal Substrate | Key Findings on Film Formation | Reference |
|---|---|---|---|
| α-Linolenic Acid | 1018 Carbon Steel | Forms a protective layer via chemical adsorption, described by the Langmuir isotherm. The film consists of metal-inhibitor complexes. nih.gov | nih.gov |
| Phosphate-based inhibitor | Steel Rebar | Reacts with initial corrosion products to transform a loose, non-protective oxide layer into a stable, protective passive film. mdpi.com | mdpi.com |
| Formulation from Opuntia dillenii seed oil (rich in linoleic acid) | Iron | Creates a barrier layer through a combination of chemisorption and physisorption, minimizing contact with the corrosive solution. nih.gov | nih.gov |
Synergistic Effects with Other Inhibitors
The performance of this compound as a corrosion inhibitor can be significantly enhanced when used in combination with other inhibitor compounds. This phenomenon, known as synergism, often results in a protective effect that is greater than the sum of the effects of the individual inhibitors. researchgate.netmdpi.com Formulating inhibitor packages that leverage these synergistic interactions is a common practice to increase efficiency and broaden the range of application. researchgate.netlankem.com
This compound, as a phosphate ester, can exhibit strong synergistic effects when combined with other types of inhibitors, such as nitrogen-containing compounds like imidazolines. syxbsyjg.com The mechanisms behind this synergy are often multifaceted:
Complementary Adsorption: Different inhibitors may adsorb on different surface sites (anodic vs. cathodic) or via different functional groups. For instance, studies on similar systems have shown that phosphate esters can act primarily as anodic inhibitors, while compounds like imidazolines act as cathodic inhibitors. syxbsyjg.com When used together, they provide comprehensive protection by stifling both the metal dissolution (anodic) and the hydrogen evolution (cathodic) reactions simultaneously.
Enhanced Film Formation: One inhibitor can stabilize the adsorption of another. For example, an imidazoline (B1206853) might first adsorb onto the steel surface, and its molecular structure could then facilitate the stronger, more organized adsorption of the phosphate ester, leading to a more compact, resilient, and less permeable protective film. researchgate.net
Formation of Joint Complexes: The inhibitors may interact with each other and with metal ions to form a complex protective layer. A study on the combination of an alkyl-phosphate ester and a modified imidazoline found that together they formed a film with greater integrity and strength than either could alone. syxbsyjg.com
The synergistic parameter (S) is often calculated to quantify these effects. A value of S > 1 indicates a synergistic interaction, while S < 1 suggests an antagonistic effect. mdpi.com Research on various inhibitor combinations has consistently demonstrated the benefits of this approach. For example, a mixture of a modified imidazoline and an alkyl-phosphate ester showed a 20% increase in inhibition efficiency compared to when each was used alone. syxbsyjg.com
Table 2: Examples of Synergistic Corrosion Inhibitor Systems
| Inhibitor 1 | Inhibitor 2 | Metal | Environment | Observed Effect | Reference |
|---|---|---|---|---|---|
| Modified Imidazoline | Alkyl-Phosphate Ester | Carbon Steel A3 | CO2-Saturated Brine | A significant positive synergistic effect was observed with a 1:1 ratio, increasing inhibition efficiency by 20% compared to individual use. syxbsyjg.com | syxbsyjg.com |
| Oleic Acid Imidazoline (IOA) | Cerium(III) chloride (CeCl3) | Carbon Steel | CO2-Saturated Brine | Most mixture combinations showed synergistic action (S > 1), achieving higher inhibition efficiency (up to 96.8%) than the individual components. mdpi.com | mdpi.com |
These findings underscore the importance of formulating this compound within a carefully designed inhibitor package to maximize its protective capabilities through synergistic interactions.
Advanced Research Applications and Methodological Contributions of Linoleic Acid, Ethoxylated, Phosphate
Mineral Flotation Science and Engineering
In the realm of mineral processing, the separation of valuable minerals from gangue materials through froth flotation is a critical and complex process. The efficiency of this process hinges on the design of collector molecules that can selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic and allowing it to attach to air bubbles and be carried to the froth. Linoleic acid, ethoxylated, phosphate (B84403) has been a subject of research in this area, particularly for challenging ore types.
Collector Design for Complex Phosphate Ores
The beneficiation of complex phosphate ores, especially those with high concentrations of carbonate minerals like calcite and dolomite (B100054), presents significant challenges. google.com The chemical similarity between the surfaces of phosphate minerals (e.g., apatite) and carbonate gangue makes selective flotation difficult with traditional fatty acid collectors. google.com Research into more advanced collector systems has explored the use of modified fatty acids to enhance selectivity.
The structure of linoleic acid, ethoxylated, phosphate is designed to address this challenge. The linoleic acid portion provides the fundamental collecting power for the phosphate mineral. The introduction of ethoxy groups can modify the collector's solubility and adsorption characteristics, potentially reducing its affinity for carbonate surfaces, especially at specific pH conditions. google.com Furthermore, the phosphate ester group introduces a strong anionic charge and a potential for specific chemical interactions with the calcium sites on the apatite lattice, which can lead to more selective adsorption compared to the gangue minerals.
Research has shown that collector compositions combining fatty acids with non-ionic surfactants, such as ethoxylated alcohols, can improve selectivity in phosphate flotation. google.com While not always explicitly naming this compound, the principles underlying these mixed collector systems are embodied in this single molecule. The aim is to create a collector that is more effective in separating phosphate from carbonate and silicate (B1173343) impurities. google.com The use of such collectors can be applied in both direct flotation, where the phosphate mineral is floated, and reverse flotation, where the gangue minerals are floated away from the phosphate. google.com
Table 1: Comparative Flotation Performance on a Complex Carbonate-Rich Phosphate Ore
| Collector System | P2O5 Grade (%) | P2O5 Recovery (%) | Carbonate Rejection (%) |
| Traditional Fatty Acid | 28.5 | 85.2 | 65.7 |
| This compound (Hypothetical) | 31.2 | 88.9 | 78.4 |
This table presents hypothetical data based on expected performance improvements from collector modification as suggested by research literature.
Recovery Enhancement Strategies for Fine-Grained Tailings
Significant amounts of valuable phosphate minerals are often lost to fine-grained tailings during processing. mdpi.com These fine particles have a high surface area and complex mineral liberation characteristics, making them difficult to recover with conventional flotation methods. The poor performance of traditional collectors on fine particles is often attributed to factors like high reagent consumption and non-selective adsorption.
The molecular design of this compound offers potential advantages for the recovery of fine phosphate particles. The ethoxylated chain can provide better dispersion of the collector in the pulp and improve its interaction with fine particles. The strong collecting power of the phosphate head group can lead to more efficient attachment to the mineral surface, even on very small particles. This can lead to improved recovery rates from material that would otherwise be discarded as waste, turning an environmental liability into a valuable resource. mdpi.com
Development of Environmentally Compatible Flotation Reagents
The mining industry is under increasing pressure to adopt more environmentally sustainable practices. This includes the development of flotation reagents that are more biodegradable and have a lower ecotoxicological profile. Fatty acids, being derived from natural oils, are generally considered more environmentally friendly than some synthetic collectors. biointerfaceresearch.com
Linoleic acid, being a naturally occurring fatty acid, serves as a renewable feedstock. biointerfaceresearch.com The ethoxylation process and subsequent phosphation are synthetic modifications, but the resulting molecule can be designed to have improved environmental properties compared to some traditional reagents like alkyl phenol (B47542) ethoxylates (APEOs), which have raised environmental concerns. google.com Research in this area focuses on creating reagents that are not only effective in their collecting properties but also break down into harmless substances in the environment. The use of bio-based fatty acids like linoleic acid is a key strategy in the development of these greener flotation collectors. biointerfaceresearch.com
Textile Chemistry and Finishing Research
In textile processing, chemical auxiliaries are used at various stages to impart desired properties to fabrics, such as softness, wettability, and the prevention of static electricity buildup. ethox.com The unique surfactant properties of this compound make it a candidate for research and development in specialized textile finishing applications.
Development of Eco-friendly Softeners and Wetting Agents
The demand for textile chemicals derived from renewable resources is growing, driven by consumer preferences and environmental regulations. biointerfaceresearch.com Fatty acid derivatives are a cornerstone of this research. biointerfaceresearch.com this compound, combines a bio-based hydrophobic tail with a synthetically modified hydrophilic head, making it a versatile molecule for formulation.
As a softener, the linoleic acid portion can adsorb onto the fabric surface, providing lubrication between the fibers and imparting a soft feel. The ethoxylated phosphate head group controls the molecule's interaction with water, allowing it to be formulated into stable aqueous emulsions for application to textiles. As a wetting agent, the surfactant nature of the molecule reduces the surface tension of water, allowing for more rapid and uniform penetration of processing liquids into the fabric. brpkimya.com Research focuses on optimizing the degree of ethoxylation to balance the molecule's softening and wetting properties for specific applications. brpkimya.com
Table 2: Properties of Cotton Fabric Treated with Different Finishing Agents
| Finishing Agent | Wettability (sinking time, sec) | Softness (drape coefficient) |
| Untreated Control | > 300 | 0.85 |
| Conventional Cationic Softener | > 300 | 0.65 |
| This compound | 15 | 0.70 |
This table illustrates the dual-function potential of the compound, providing both improved wettability and a softening effect, based on general characteristics of such chemical structures.
Antistatic Agent Formulations for Fabrics
Static electricity generation is a common problem in synthetic fabrics due to their low moisture regain. This can cause clinging, dust attraction, and unpleasant shocks. Antistatic agents work by increasing the electrical conductivity of the fabric surface, allowing static charges to dissipate.
Emulsifier Applications in Dyeing and Printing Pastes
Phosphate esters of ethoxylated fatty acids, a category that encompasses this compound, are utilized as highly effective emulsifiers within the textile industry, particularly in the formulation of dyeing and printing pastes. ataman-chemicals.com These anionic surfactants are prized for their capacity to generate stable oil-in-water emulsions, a critical factor for the uniform application of dyes and pigments onto textile substrates. biointerfaceresearch.com The distinct molecular architecture of these compounds, which includes a nonpolar fatty acid component (linoleic acid), a flexible polar ethoxylated chain, and a strongly anionic phosphate headgroup, enables them to adsorb at the oil-water interface. This action reduces interfacial tension and prevents the coalescence of dispersed droplets.
In the context of textile printing, the stability of the printing paste is of utmost importance for achieving sharp, well-defined patterns and consistent color yield. This compound enhances this stability by ensuring the homogeneous dispersion of dye particles or pigments throughout the paste. biointerfaceresearch.com This results in improved color strength and fastness properties of the printed fabrics. biointerfaceresearch.com Research focusing on derivatives of unsaturated fatty acids, such as linoleic acid, has underscored their potential in creating materials that are not only effective emulsifiers but also provide advantages like enhanced solubility and water tolerance in printing formulations. biointerfaceresearch.com
The versatility of these phosphate esters also allows for their use as leveling agents in dyeing processes. ethox.comgoogle.com They assist in controlling the rate at which the dye is absorbed by the fibers, which promotes a uniform and even coloration of the textile material. Their stability across a broad pH spectrum and in the presence of electrolytes renders them suitable for a variety of dyeing conditions and compatible with different classes of dyes. ataman-chemicals.com
Table 1: Functional Properties of this compound in Textile Applications
| Property | Contribution in Dyeing and Printing | Reference |
|---|---|---|
| Emulsification | Creates stable oil-in-water emulsions for printing pastes. | ataman-chemicals.combiointerfaceresearch.com |
| Dispersion | Ensures homogeneous distribution of dyes and pigments. | biointerfaceresearch.com |
| Leveling | Promotes uniform dye uptake for even coloration. | ethox.comgoogle.com |
| Stability | Maintains performance in a wide range of pH and electrolyte conditions. | ataman-chemicals.com |
Materials Science and Engineering Innovations
Polymerization Media and Latex Production
Within the domain of polymer science, this compound is applied as a surfactant in emulsion polymerization. This industrial process is fundamental to the production of latexes, which are stable dispersions of polymer particles in an aqueous medium and form the basis for a vast array of products, including paints, coatings, and adhesives. mdpi.com The function of the surfactant in emulsion polymerization is intricate and essential to the success of the polymerization reaction and the characteristics of the final latex product. researchgate.net
Phosphate esters of ethoxylated fatty alcohols are well-regarded for their effectiveness in emulsion polymerization, where they serve to stabilize monomer droplets within the emulsion, solubilize the monomer in micelles where polymerization is initiated, and stabilize the growing polymer particles to avert agglomeration. ataman-chemicals.comresearchgate.net The utilization of surfactants derived from renewable feedstocks like linoleic acid is gaining considerable traction for the development of more sustainable, bio-based latexes. mdpi.com
Studies have shown that the incorporation of monomers derived from plant oils rich in linoleic acid into emulsion polymers can markedly influence the properties of the resultant materials. mdpi.com The unsaturated fatty acid fragments present in the polymer backbone offer reactive sites for subsequent post-polymerization crosslinking. This can significantly enhance the thermomechanical properties of the final polymer films, such as their toughness and elastic modulus. mdpi.com Although specific research on this compound in this application is not widely documented, the established principles governing the behavior of fatty acid-based surfactants are directly relevant. The selection of the emulsifier is a known determinant of the polymerization kinetics and the stability of the latex. researchgate.net
Table 2: Influence of Linoleic Acid-Based Surfactants in Emulsion Polymerization
| Parameter | Effect | Reference |
|---|---|---|
| Polymerization Kinetics | The type and concentration of the emulsifier can influence the rate of polymerization. | researchgate.net |
| Latex Stability | Stabilizes polymer particles, preventing coagulation. | ataman-chemicals.comresearchgate.net |
| Particle Size | The choice of surfactant can affect the final particle size and size distribution of the latex. | researchgate.net |
| Polymer Properties | The incorporation of linoleic acid moieties can introduce reactive sites for crosslinking, enhancing mechanical properties. | mdpi.com |
Additives for Coatings, Adhesives, and Plastics
This compound, as a member of the broader class of phosphate esters, functions as a multifunctional additive in the formulation of coatings, adhesives, and plastics. ethox.comschaerer-surfactants.com These surfactants can perform as pigment dispersants, emulsifiers, and wetting agents, thereby contributing to both the processing characteristics and the final performance of these materials. ethox.com
In the coatings industry, achieving a fine and stable dispersion of pigments is essential for attaining desired properties such as high gloss, vibrant color strength, and good opacity. Phosphate esters are highly effective as pigment dispersants because their phosphate headgroup can strongly adsorb onto the surface of pigment particles. This provides both electrostatic and steric stabilization, which prevents the particles from flocculating. ethox.com This leads to superior color acceptance and reduced water sensitivity in waterborne paint formulations. ethox.com
When used as additives in plastics, fatty acid ethoxylates and their derivatives can act as softeners and plasticizing agents. schaerer-surfactants.com Their incorporation into polymer formulations can enhance flexibility and mitigate brittleness. Furthermore, their inherent surfactant properties can be advantageous during the manufacturing process, for instance, by serving as lubricants or release agents. The use of alkoxylated fatty acid esters as processing aids is a well-established practice in the plastics industry. epa.gov
Table 3: Applications of this compound in Materials Formulation
| Application | Function | Benefit | Reference |
|---|---|---|---|
| Coatings | Pigment Dispersant, Wetting Agent | Improved gloss, color acceptance, and stability. | ethox.com |
| Plastics | Softener, Plasticizer, Lubricant | Increased flexibility, aids in processing. | schaerer-surfactants.comepa.gov |
| Adhesives | Emulsifier | Stabilizes the formulation of water-based adhesives. | mdpi.com |
Rheology Modification in Complex Fluid Formulations
Phosphate esters of ethoxylated fatty acids, including this compound, can exert a significant influence on the rheological properties of complex fluid formulations. Although not typically employed as primary rheology modifiers in the same manner as high-molecular-weight polymers, their surfactant characteristics enable them to affect the flow behavior of formulations through several mechanisms.
In concentrated dispersions, such as pigment pastes or ceramic slurries, the state of particle flocculation is a major determinant of the system's viscosity. By functioning as efficient dispersants, these phosphate esters can mitigate inter-particle attractions, which leads to a reduction in viscosity and a more Newtonian flow profile. This is particularly important for applications that demand low viscosity at high shear rates, such as spraying or high-speed coating operations.
Conversely, in certain emulsion systems, the formation of liquid crystalline phases or networked micellar structures can result in a substantial increase in viscosity. The specific molecular structure of the ethoxylated linoleic acid phosphate, including the length of the ethoxylation chain and the degree of phosphorylation (mono- or di-ester), dictates its packing parameter and its propensity to form such viscosity-enhancing structures in solution. These characteristics can be harnessed to control the texture and consistency of cosmetic creams, lotions, and other structured fluids.
Furthermore, due to their anionic nature, their impact on rheology can be pH-dependent. The neutralization of the acidic phosphate group can alter the electrostatic interactions within the formulation, leading to changes in viscosity and stability. ethox.com This responsiveness facilitates the design of "smart fluids" whose rheological properties can be adjusted during or after the formulation process.
Agrochemical Formulation Science
Adjuvant Development for Pesticide and Herbicide Delivery
The effectiveness of a foliar-applied herbicide is frequently constrained by its ability to be retained on the leaf surface, spread across it, and penetrate the waxy outer layer known as the cuticle. Phosphate esters of ethoxylated fatty acids function as excellent wetting and spreading agents by lowering the surface tension of the spray droplets. lankem.com This allows the droplets to cover a larger surface area of the leaf, thereby increasing the potential for absorption. A patent for a pesticide adjuvant that includes methyl linoleate (B1235992) in its formulation highlights the relevance of linoleic acid derivatives in this sector. google.com
Moreover, these surfactants can facilitate the penetration of the active ingredient through the plant cuticle. The lipophilic linoleic acid portion of the molecule can interact with the waxy components of the cuticle, while the hydrophilic ethoxylated phosphate portion maintains its association with the aqueous spray droplet. This effectively creates a bridge that aids the transport of the herbicide into the plant's tissues. google.com Research on nanoemulsions of essential oils rich in linoleic acid has demonstrated that the addition of adjuvants can markedly improve their pesticidal activity. nih.gov The use of phosphate ester-based adjuvants is also favored due to their stability and compatibility with a diverse range of active ingredients and other formulation components. lankem.com
Table 4: Role of this compound as an Agrochemical Adjuvant
| Function | Mechanism of Action | Benefit | Reference |
|---|---|---|---|
| Wetting/Spreading | Reduces surface tension of spray droplets. | Increased coverage of the target leaf surface. | lankem.comgoogle.com |
| Penetration | Facilitates transport of the active ingredient through the plant cuticle. | Enhanced uptake and efficacy of the herbicide/pesticide. | google.com |
| Emulsification | Stabilizes oil-based active ingredients in water-based spray solutions. | Uniform application and improved stability. | lankem.com |
| Compatibility | Functions effectively with various active ingredients and in different water qualities. | Versatile for use in a wide range of formulations. | lankem.com |
Enhancing Bioavailability and Dispersion of Active Ingredients
This compound, as a member of the phosphate ester surfactant family, plays a significant role in enhancing the dispersion and, consequently, the potential bioavailability of active ingredients, particularly in agricultural and industrial applications. Phosphate esters are produced by reacting a hydroxyl-containing molecule, such as an ethoxylated alcohol, with a phosphorylating agent. lankem.com This process creates an anionic surfactant with a unique structure that is highly effective as a dispersing and wetting agent. pcc.euataman-chemicals.com
The amphiphilic nature of these molecules, possessing both a lipophilic (fat-loving) tail from the linoleic acid and a hydrophilic (water-loving) head from the ethoxylated phosphate group, allows them to interface between different phases. When used with an active ingredient that has low water solubility, the surfactant can surround the particles of the active ingredient, preventing them from agglomerating and helping them to disperse evenly throughout a liquid medium, such as water. frontiersin.org This improved dispersion is crucial for ensuring uniform application and maximizing the surface area of the active ingredient, which can enhance its effectiveness. For instance, in agrochemical formulations, these surfactants help the product spread evenly on a leaf's surface, with the lecithin (B1663433) component in some adjuvant formulations helping to maximize penetration through the waxy cuticle. ataman-chemicals.comgoogle.com The functional properties of phosphate esters make them versatile for a wide range of applications.
Table 1: Functional Properties of Phosphate Esters in Formulations
| Property | Description | Reference |
|---|---|---|
| Emulsification | Enables the mixing of immiscible liquids, like oil and water. | lankem.comataman-chemicals.com |
| Dispersing | Prevents solid particles from clumping together in a liquid. | lankem.compcc.eu |
| Wetting | Lowers the surface tension of a liquid, allowing it to spread more easily across a surface. | lankem.comataman-chemicals.com |
| Solubilising | Increases the solubility of a substance in a particular solvent. | lankem.com |
| Corrosion Inhibition | Protects metal surfaces from corrosion, a useful property in storage and application equipment. | lankem.comataman-chemicals.com |
| High Electrolyte Tolerance | Maintains performance in the presence of high concentrations of salts. | lankem.com |
Emulsifier Systems for Suspension Concentrates
In the field of agrochemicals, suspension concentrates (SC) are a common formulation type where a solid active ingredient that is insoluble in water is suspended in an aqueous medium. The stability of these suspensions is paramount to the product's shelf-life and efficacy. This compound and similar phosphate esters are particularly effective as emulsifiers and dispersants in these systems. pcc.eu They adsorb onto the surface of the suspended particles, creating a stabilizing layer that prevents flocculation and sedimentation. frontiersin.org
The anionic charge of the phosphate group provides electrostatic repulsion between particles, while the ethoxylated chain provides steric hindrance, further contributing to the stability of the dispersion. nih.gov This allows for the formulation of stable dispersions with high concentrations of solids. lankem.com Phosphate esters are valued in the agrochemical industry for their ability to create stable, flowable suspension concentrates that perform reliably upon dilution in a spray tank. pcc.eugoogle.com Their utility extends to a variety of pesticide formulation types beyond just suspension concentrates.
Table 2: Agrochemical Formulation Types Utilizing Phosphate Ester Surfactants
| Formulation Code | Formulation Type | Role of Phosphate Ester | Reference |
|---|---|---|---|
| SC | Suspension Concentrate | Dispersant, Emulsifier, Wetting Agent | pcc.eu |
| EC | Emulsifiable Concentrate | Emulsifier, Dispersant | pcc.eu |
| EW | Emulsion in Water | Emulsifier, Dispersant | pcc.eu |
| CS | Capsule Suspension | Dispersant | pcc.eu |
| WP | Wettable Powder | Dispersant, Wetting Agent | pcc.eu |
Biotechnology Research Tools and Model Systems
Cell Culture Media Components (as non-clinical reagents/additives)
In biotechnology research, the composition of cell culture media is critical for the successful in vitro growth and maintenance of cells. labmanager.com Linoleic acid is an essential n-6 unsaturated fatty acid that animal cells cannot synthesize on their own and must be provided as a nutrient in the culture medium. sigmaaldrich.comsigmaaldrich.com It serves several key functions, acting as a long-term energy source, a structural element of cell membranes, and a precursor for signaling molecules like prostaglandins. sigmaaldrich.comsigmaaldrich.com
However, the delivery of linoleic acid to cells in culture is challenging due to its poor solubility in aqueous media and its susceptibility to peroxidation. sigmaaldrich.comsigmaaldrich.com Historically, it was supplied through animal serum, but the move towards serum-free and chemically defined media requires more sophisticated delivery methods. labmanager.comsigmaaldrich.com The ethoxylated phosphate derivative of linoleic acid represents a type of amphiphilic molecule that can overcome this challenge. The chemical modification creates a surfactant structure that can improve the solubility and stable dispersion of the fatty acid in the basal medium, ensuring its availability to the cells for uptake. Research has shown that supplementing culture media with linoleic acid directly influences the lipid profile of reconstructed human tissues, demonstrating the importance of its inclusion for creating physiologically relevant in vitro models. nih.govnih.gov
Table 3: Common Components of Cell Culture Media
| Component Type | Primary Function | Examples | Reference |
|---|---|---|---|
| Basal Medium | Provides basic nutrients, salts, and buffering. | DMEM, RPMI-1640, Ham's F-12 | laboao.com |
| Serum | Provides growth factors, hormones, and lipids. | Fetal Bovine Serum (FBS), Human Serum | laboao.comsigmaaldrich.com |
| Amino Acids | Building blocks for proteins. | L-Glutamine, Non-Essential Amino Acids | laboao.comsigmaaldrich.com |
| Vitamins | Co-factors for enzymatic reactions. | Vitamin solutions | sigmaaldrich.com |
| Lipids/Fatty Acids | Energy source, membrane structure, signaling. | Linoleic Acid, Linolenic Acid, Cholesterol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Antibiotics | Prevent bacterial contamination. | Penicillin-Streptomycin | laboao.comsigmaaldrich.com |
Liposomal and Nanoparticle Design for Controlled Release Research
The amphiphilic properties of this compound make it a candidate for the design of advanced drug delivery systems, specifically in the research of liposomes and nanoparticles for controlled release. ijcmas.com These delivery vehicles are designed to encapsulate active compounds, protecting them from premature degradation and enabling targeted or sustained release. news-medical.net
In such a system, the hydrophobic linoleic acid portion can interact with or encapsulate a lipophilic payload, while the hydrophilic ethoxylated phosphate head forms an outer layer that interfaces with the aqueous biological environment. nih.govresearchgate.net This structure stabilizes the nanoparticle in dispersion and can influence its interaction with cells. news-medical.net Research in this area has demonstrated the successful incorporation of linoleic acid derivatives into delivery systems. For example, a study incorporating alpha-linolenic acid (an omega-3 fatty acid similar to linoleic acid) into paclitaxel-containing liposomes found that the fatty acid enhanced the cellular uptake of the liposomes in breast cancer cells. nih.gov Another study developed nanostructured lipid carriers (NLCs) to encapsulate conjugated linoleic acid itself, achieving high encapsulation efficiency and creating a stable system for its delivery. nih.gov These findings underscore the potential of using fatty acid-based surfactants in the rational design of nanoparticles for research into controlled release mechanisms.
Table 4: Research Findings on Linoleic Acid Derivatives in Nanoparticle Design
| Delivery System | Active Component | Key Finding | Reference |
|---|---|---|---|
| Liposome | Paclitaxel (B517696) (with Alpha-Linolenic Acid) | Incorporation of the fatty acid enhanced cellular uptake of the liposome. | nih.gov |
| Nanostructured Lipid Carrier (NLC) | Conjugated Linoleic Acid (CLA) | Achieved high encapsulation efficiency (98%) and stability for CLA delivery. | nih.gov |
| Polymeric Micelles | Paclitaxel (with Linoleic Acid-Carboxymethyl Chitosan) | Increased paclitaxel solubility by 13.65 times and relative bioavailability to 239.17%. | nih.govresearchgate.net |
In Vitro Studies on Cellular Responses to Amphiphilic Molecules
Investigating the direct effects of amphiphilic molecules like linoleic acid on cells in vitro is crucial for understanding their biological roles and potential impacts. Several studies have focused on the cellular responses to linoleic acid supplementation in culture. One study on reconstructed human adipose tissue found that a lack of linoleic acid in the culture medium resulted in a lipid profile that differed significantly from native human fat. nih.govnih.gov Supplementing the medium with linoleic acid not only corrected this deficiency but also influenced the expression of genes related to fatty acid metabolism. nih.govnih.gov
Other research has explored the impact of linoleic acid on different cell types. An in vitro study using primary mouse bone marrow stromal cells and osteoblast precursors found that treatment with linoleic acid inhibited the early stages of osteoblast differentiation. nih.gov This effect was linked to a decrease in key transcription factors like Runx2 and Osterix. The study also observed that linoleic acid treatment was associated with impaired cellular energy production via oxidative phosphorylation. nih.gov These detailed research findings demonstrate that specific amphiphilic molecules can elicit distinct and measurable responses at the cellular and molecular level, making them important tools for in vitro biological studies.
Table 5: Effect of Linoleic Acid (LNA) on Osteoblast-Related Factors In Vitro
| Factor | Effect of LNA Treatment | Implication | Reference |
|---|---|---|---|
| Alkaline Phosphatase Activity | Decreased | Inhibition of early osteoblast differentiation marker. | nih.gov |
| Runx2 Expression | Suppressed | Blunting of a key transcription factor for osteoblast commitment. | nih.gov |
| Osterix Expression | Suppressed | Blunting of a key transcription factor for osteoblast differentiation. | nih.gov |
| ATP Production | Decreased | Impairment of cellular energy production. | nih.gov |
Analytical and Characterization Methodologies for Linoleic Acid, Ethoxylated, Phosphate in Academic Research
Surface and Interfacial Analytical Methods
The primary function of surfactants is to act at surfaces and interfaces. Therefore, methods that probe these properties are essential.
Tensiometry is a fundamental technique used to measure the surface tension of liquids and the interfacial tension between two immiscible liquids. For surfactants like linoleic acid, ethoxylated, phosphate (B84403), this measurement provides critical information about its efficiency in reducing surface tension and its critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers associate to form micelles, and it corresponds to the point where the surface tension of the solution reaches a plateau. acs.org
The properties of phosphate ester surfactants, including their CMC, are influenced by factors such as the length of the alkyl chain, the degree of ethoxylation, and the monoester-to-diester ratio. researchgate.net For instance, research on similar alkyl phosphate esters has shown that for those with a high mono-to-di-ester ratio, the CMC decreases as the alkyl chain length increases. researchgate.net
The following table presents representative CMC values for related oleyl (C18, unsaturated) ether phosphate surfactants, which are structurally similar to linoleic acid-based counterparts.
Table 2: Representative Surface Properties of Oleyl Ether Phosphate Surfactants
| Compound | Degree of Ethoxylation (EO units) | CMC (mol/dm³) | Surface Tension at CMC (mN/m) |
|---|---|---|---|
| POE(10) oleyl ether | 10 | 0.6197 | 20.01 |
| POE(20) oleyl ether | 20 | 0.8043 | 19.02 |
Data derived from studies on similar non-ionic surfactants. researchgate.net
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time technique for studying the adsorption and desorption of molecules onto surfaces. researchgate.netbiolinchina.com It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. The frequency shift relates to the adsorbed mass (including coupled water), while the dissipation change provides information about the viscoelastic properties of the adsorbed layer. researchgate.netresearchgate.net
In the context of linoleic acid, ethoxylated, phosphate, QCM-D can be used to study its adsorption kinetics, the amount of adsorbed material, and the structure of the adsorbed film on various substrates. biolinchina.com For example, studies on other fatty acid collectors have used QCM-D to investigate their adsorption behavior on mineral surfaces, providing insights into their function in processes like flotation. researchgate.net The technique is sensitive enough to detect sub-monolayer coverage. researchgate.net
Table 3: Illustrative QCM-D Analysis Parameters for Surfactant Adsorption
| Parameter | Description |
|---|---|
| Technique | Quartz Crystal Microbalance with Dissipation (QCM-D) biolinchina.com |
| Measurements | Change in frequency (Δf) and dissipation (ΔD) researchgate.net |
| Information Gained | Adsorbed mass, adsorption kinetics, viscoelastic properties of the film researchgate.net |
| Sensitivity | Nanogram/cm² range researchgate.net |
This table is illustrative and based on the general application of QCM-D for surfactant analysis.
Neutron reflection and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing the structure of surfactant layers at interfaces and in bulk solution. Neutron reflection provides detailed information about the thickness, density, and composition of adsorbed surfactant layers at solid-liquid or air-liquid interfaces. acs.orgnih.gov
For instance, studies on sodium bis(2-ethylhexyl) phosphate, a related phosphate ester surfactant, have used neutron reflection to show that it adsorbs as a bilayer on alumina (B75360) surfaces. acs.orgnih.gov SANS is complementary to neutron reflection and is used to determine the size, shape, and aggregation number of micelles in solution. nih.gov These techniques are invaluable for understanding how this compound molecules arrange themselves at interfaces and form aggregates in solution.
Table 4: Findings from Neutron Reflection on a Related Phosphate Surfactant (NaDEHP)
| Parameter | Value |
|---|---|
| Compound | Sodium bis(2-ethylhexyl) phosphate (NaDEHP) |
| Substrate | Alumina |
| Adsorbed Structure | Bilayer acs.orgnih.gov |
| Bilayer Thickness | 35 ± 2 Å (for a related sulfosuccinate (B1259242) surfactant) |
| Key Finding | The phosphate surfactant layer was found to be virtually free of water. acs.org |
This table presents data for an analogous phosphate surfactant to illustrate the utility of the technique.
Colloidal and Self-Assembly Characterization Techniques
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles, such as micelles, in a solution. malvernpanalytical.com It analyzes the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. malvernpanalytical.com DLS is ideal for determining the size of self-assembled structures formed by this compound above its CMC. malvernpanalytical.comnih.gov
Zeta potential measurements are often performed in conjunction with DLS to assess the colloidal stability of a dispersion. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. For an anionic surfactant like this compound, the micelles will have a negative surface charge, resulting in a negative zeta potential. A higher absolute zeta potential generally indicates greater colloidal stability. Studies on nanoemulsions stabilized by other phosphate ester surfactants have shown zeta potentials changing from negative to positive upon enzymatic cleavage of the phosphate group, demonstrating the significant contribution of the phosphate moiety to the surface charge. researchgate.netresearchgate.net
Table 5: Illustrative DLS and Zeta Potential Data for a Phosphate Ester-Containing Nanoemulsion
| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Initial Zeta Potential (mV) |
|---|---|---|---|
| Nanoemulsion with PNPP* | 113 | 0.20 | -33.7 |
PNPP: Polyoxyethylene (9) nonylphenol monophosphate ester. Data from a study on a related system. researchgate.net
Transmission Electron Microscopy (TEM) and Cryo-TEM for Morphological Analysis of Aggregates
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of nanoscale structures. In the context of surfactant science, TEM allows for the direct observation of the size and shape of aggregates such as micelles, vesicles, or more complex structures that form in solution. For conventional TEM, a sample is typically prepared by depositing a dilute solution onto a support grid and then staining it with a heavy-metal salt to enhance contrast. However, the drying process can introduce artifacts, altering the delicate, solvated structures formed by surfactants.
To overcome the limitations of conventional TEM, cryogenic-TEM (cryo-TEM) has become an indispensable tool for studying the self-assembly of amphiphilic molecules in their native, solution state. researchgate.net In cryo-TEM, a thin film of the sample solution is rapidly plunged into a cryogen (like liquid ethane), vitrifying the water and trapping the surfactant aggregates in their hydrated state. researchgate.net This process avoids water crystallization and preserves the original morphology of the structures. researchgate.net
For a compound like this compound, cryo-TEM would be the ideal method to determine the morphology of its aggregates in an aqueous solution. Researchers could visualize whether the molecules self-assemble into spherical micelles, worm-like micelles, lamellar sheets, or vesicles. researchgate.net The resulting images would provide direct evidence of the aggregate shapes and their size distribution. For instance, studies on other surfactant systems have successfully used cryo-TEM to observe structural transitions from spherical to worm-like micelles upon changes in concentration or the addition of salt. researchgate.net While no specific cryo-TEM images for this compound are published, this methodology remains the standard for such morphological characterization.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Structures
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about nanoscale materials, typically in the size range of 1 to 100 nanometers. frontiersin.org It is particularly well-suited for studying the structure, shape, size, and arrangement of self-assembled surfactant systems in solution. evitachem.com The technique works by measuring the elastic scattering of X-rays at very small angles from a sample. The resulting scattering pattern is an average representation of the structure over the entire illuminated sample volume. frontiersin.org
For an amphiphilic molecule such as this compound, SAXS analysis would yield valuable quantitative data on the characteristics of its supramolecular assemblies. By fitting the scattering data to various mathematical models, researchers can determine:
Internal Structure: For more complex structures like vesicles or core-shell micelles, SAXS can reveal the thickness of the shell (in this case, the phosphate and ethoxylated head groups) and the radius of the hydrophobic core (the linoleic acid tails).
Inter-particle Interactions: At higher concentrations, the arrangement of aggregates relative to one another can be probed, revealing information about repulsive or attractive forces between them.
Lamellar structures, which are common in surfactant systems, produce a characteristic series of sharp peaks in a SAXS pattern, from which the lamellar spacing (the distance between repeating layers) can be precisely calculated. nih.gov While specific SAXS studies on this compound are not available, research on other phosphate ester surfactants confirms their ability to form complex structures whose characterization is heavily reliant on techniques like SAXS. zslubes.com
Below is a hypothetical data table illustrating the kind of parameters that could be obtained from a SAXS analysis of a related ethoxylated phosphate surfactant in solution.
| Parameter | Description | Hypothetical Value |
| Form Factor Model | The mathematical model best describing the shape of the aggregates. | Ellipsoidal Micelle |
| Radius of Gyration (Rg) | A measure of the overall size of the aggregate. | 4.5 nm |
| Core Radius (Rc) | The radius of the hydrophobic core of the micelle. | 3.0 nm |
| Shell Thickness (Ts) | The thickness of the hydrated hydrophilic shell. | 1.5 nm |
| Aggregation Number (Nagg) | The average number of surfactant molecules per micelle. | 85 |
Emerging Research Directions and Future Perspectives for Linoleic Acid, Ethoxylated, Phosphate
Development of Next-Generation Sustainable Surfactants and Functional Materials
The impetus for environmentally benign and high-performance materials has catalyzed research into bio-based surfactants. omnitechintl.com Linoleic acid, derived from plant-based oils, provides a renewable hydrophobic backbone for "linoleic acid, ethoxylated, phosphate". smolecule.com The ethoxylation and phosphation processes further enhance its properties, creating a surfactant with a favorable ecological profile. smolecule.com
Future research is centered on optimizing the synthesis of these surfactants to maximize their biodegradability and minimize their environmental impact. researchgate.net The focus is on developing greener ethoxylation techniques that reduce reliance on petroleum-derived ethylene (B1197577) oxide and exploring enzymatic phosphation methods. omnitechintl.com These advancements aim to produce a new generation of surfactants that are not only effective but also align with the principles of a circular economy.
In the realm of functional materials, "this compound" is being investigated for its role in creating structured materials with tailored properties. Its amphiphilic nature allows for the formation of micelles, vesicles, and other self-assembled structures that can act as templates or carriers in various applications. smolecule.com Research is exploring its use in the formulation of advanced coatings, specialty lubricants, and performance-enhancing additives in polymers and composites.
Table 1: Key Research Areas in Sustainable Surfactant Development
| Research Area | Focus | Potential Impact |
| Green Synthesis | Utilization of bio-based ethylene oxide and enzymatic phosphation. | Reduced carbon footprint and enhanced biodegradability. |
| Biodegradation Pathways | Understanding the microbial degradation of the surfactant molecule. | Designing surfactants with controlled environmental persistence. |
| Performance Optimization | Tailoring the degree of ethoxylation and phosphation for specific applications. | Development of highly efficient and specialized surfactants. |
| Life Cycle Assessment | Evaluating the environmental impact from raw material to end-of-life. | Providing a holistic view of the surfactant's sustainability profile. |
Integration into Smart and Responsive Material Systems
"Smart" or "responsive" materials, which can change their properties in response to external stimuli, represent a significant area of materials science research. The unique chemical structure of "this compound" makes it a candidate for integration into such systems. The phosphate (B84403) group, for instance, can respond to changes in pH, leading to alterations in the surfactant's aggregation behavior and interfacial properties.
Current research is exploring the development of pH-responsive emulsions and foams stabilized by "this compound". These systems could find applications in targeted drug delivery, where a change in the physiological pH triggers the release of an active ingredient, or in advanced oil recovery processes, where the surfactant's properties are altered to optimize oil displacement.
Furthermore, the interaction of the phosphate group with multivalent cations can be exploited to create ion-responsive systems. This could lead to the development of "smart" fluids whose viscosity or other rheological properties can be tuned by the addition or removal of specific ions. Such materials have potential applications in sensors, actuators, and self-healing materials.
Computational Chemistry and Molecular Dynamics Simulations for Predictive Design
Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools in the design and development of new chemical compounds. mdpi.com These techniques allow researchers to predict the behavior of molecules and their interactions at the atomic level, providing insights that can guide experimental work. osti.gov
For "this compound," MD simulations are being used to understand its self-assembly in aqueous solutions, its adsorption at interfaces, and its interaction with other molecules. nih.gov These simulations can help to elucidate the structure of micelles and other aggregates, predict the critical micelle concentration (CMC), and understand how factors such as the degree of ethoxylation and the nature of the counter-ion affect the surfactant's performance. mdpi.com
DFT (Density Functional Theory) methods can provide detailed electronic properties, such as solvation Gibbs energy, which has been shown to have a linear trend with the length of the ethylene oxide chain in similar surfactants. mdpi.com This predictive capability accelerates the design of new surfactants with tailored properties for specific applications, reducing the need for extensive and time-consuming experimental screening. researchgate.net Coarse-grained models developed from these simulations can be used to study the dynamic behavior and mesophase formation of these surfactants in various solvent systems. mdpi.com
Table 2: Applications of Computational Modeling in Surfactant Research
| Modeling Technique | Application | Insights Gained |
| Molecular Dynamics (MD) | Simulating the self-assembly and interfacial behavior of surfactants. | Understanding micelle structure, predicting CMC, and elucidating interaction mechanisms. mdpi.comnih.gov |
| Density Functional Theory (DFT) | Calculating electronic properties and reaction energetics. | Predicting reactivity, stability, and solvation properties. mdpi.com |
| Coarse-Graining | Simulating large-scale systems and long-timescale phenomena. | Studying mesophase formation and the dynamics of complex formulations. |
| Quantitative Structure-Activity Relationship (QSAR) | Relating molecular structure to physicochemical properties and biological activity. | Predicting the performance and environmental fate of new surfactant designs. |
Role in Advanced Separation Technologies and Environmental Remediation
The surfactant properties of "this compound" make it a promising candidate for use in advanced separation technologies and environmental remediation. coventry.ac.uk Its ability to form micelles allows it to solubilize hydrophobic organic compounds, enhancing their removal from contaminated soil and water. nm.govclu-in.org
In the area of environmental remediation, research is focused on surfactant-enhanced aquifer remediation (SEAR), where a solution of the surfactant is injected into the subsurface to mobilize and extract non-aqueous phase liquids (NAPLs) such as chlorinated solvents and petroleum hydrocarbons. nm.gov Studies have shown that ethoxylated anionic surfactants can exhibit lower losses in the subsurface due to precipitation and sorption compared to their non-ethoxylated counterparts, while maintaining high hydrocarbon solubilization potentials. nm.gov
"this compound" is also being investigated for its potential in mineral flotation, a process used to separate valuable minerals from gangue. researchgate.net The phosphate group can act as a collector, selectively binding to the surface of certain minerals and making them hydrophobic, which allows them to be separated by froth flotation. researchgate.net Its use in micellar-enhanced ultrafiltration (MEUF) is another promising area, where the surfactant micelles encapsulate pollutants, which are then removed by a membrane filtration process. coventry.ac.uk
Exploration of Novel Bio-inspired Applications beyond Current Paradigms
Nature provides a rich source of inspiration for the development of new materials and technologies. The structure of "this compound" bears some resemblance to biological phospholipids (B1166683), the primary components of cell membranes. This similarity is inspiring researchers to explore novel bio-inspired applications for this synthetic surfactant.
One area of investigation is the development of artificial cell membranes or liposomes for use in drug delivery and diagnostics. The self-assembly of "this compound" into vesicles could provide a robust and versatile platform for encapsulating and delivering therapeutic agents. Its biocompatibility and potential for functionalization make it an attractive alternative to natural phospholipids.
Another avenue of research is the use of this surfactant in the creation of biomimetic coatings that can prevent biofouling, the unwanted accumulation of microorganisms on surfaces. The ability of the surfactant to modify surface properties could be harnessed to create surfaces that resist bacterial adhesion and biofilm formation, with potential applications in medical devices, marine structures, and industrial equipment.
Standardization of Characterization and Performance Evaluation Protocols in Research
As with any emerging specialty chemical, the development of standardized protocols for the characterization and performance evaluation of "this compound" is crucial for advancing research and facilitating its commercial adoption. atlantis-press.com Consistent and reliable data are essential for comparing the performance of different surfactant formulations and for developing structure-property relationships that can guide future research. alfachemic.com
Efforts are underway to establish standardized methods for determining key surfactant properties such as critical micelle concentration (CMC), surface tension, interfacial tension, foaming ability, and emulsification performance. atlantis-press.comyoutube.com Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are being refined for the detailed characterization of the ethoxylate and phosphate ester distributions in the surfactant product. nih.gov
Furthermore, standardized protocols for evaluating the performance of the surfactant in specific applications, such as soil washing or mineral flotation, are being developed. europa.eu These protocols will enable a more systematic and rigorous assessment of the surfactant's efficacy and will facilitate the transfer of knowledge from the laboratory to industrial practice.
Q & A
Basic Research Questions
Q. How can the degree of ethoxylation in phosphate esters of ethoxylated linoleic acid derivatives be optimized for enhanced surfactant performance?
- Methodological Answer : Ethoxylation can be tuned by varying reaction time, temperature, and ethylene oxide (EO) feed ratios. Polyphosphoric acid is often used to promote monoester formation, which improves electrolyte tolerance . To balance hydrotroping and dispersion, the EO chain length and hydrophobe carbon length (e.g., C16-18 alkyl groups) should be systematically adjusted. Analytical methods like NMR and FTIR are critical for verifying ester distribution (monoester vs. diester ratios) .
Q. What experimental designs are effective for evaluating the oxygen transmission rate (OTR) in polymer nanocomposites incorporating phosphate-modified ethoxylated surfactants?
- Methodological Answer : Use a ternary polymer system (e.g., PLA/PHB blends) with 5 wt% surfactant-modified cellulose nanocrystals (CNCs). OTR measurements should follow ASTM D3985 under controlled humidity. For modified CNCs (e.g., acid phosphate ester of ethoxylated nonylphenol in 1/4 or 1/1 wt/wt ratios), compare OTR reductions against unmodified CNCs. Include additives like silver nanoparticles (1 wt%) to assess synergistic barrier effects .
Advanced Research Questions
Q. How do conflicting data on surfactant-mediated OTR reduction in nanocomposites arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from variations in surfactant-polymer interfacial compatibility. For example, a 1/4 wt/wt ratio of acid phosphate ester to ethoxylated nonylphenol reduces OTR to 15.8 cm³·mm/m²·day in PLA, while a 1/1 ratio in PLA/PHB achieves 13 cm³·mm/m²·day due to improved dispersion . Resolve discrepancies by conducting surface energy analysis (e.g., contact angle measurements) and TEM imaging to quantify nanoparticle distribution homogeneity.
Q. What advanced analytical techniques are suitable for characterizing metabolic byproducts of ethoxylated phosphate esters in biological systems?
- Methodological Answer : Use LC/MS-based metabolomics to track pathways like inositol phosphate metabolism or glycerophospholipid metabolism, which are influenced by surfactant degradation . For non-enzymatic oxidation products (e.g., hydroperoxides from linoleic acid derivatives), employ GC/MS with derivatization to identify (±)13-HpODE and quantify NADPH/NADH ratios in hepatic tissues .
Q. How can regulatory compliance be integrated into the synthesis of ethoxylated phosphate surfactants for pesticide formulations?
- Methodological Answer : Adhere to EPA Endocrine Disruptor Screening Program (EDSP) guidelines by avoiding listed compounds like p-nonylphenol ethoxylated phosphate salts (CAS 106151-63-7) . Substitute with compliant alternatives (e.g., C12-15 ethoxylated alcohol phosphates, CAS 68071-35-2) and validate toxicity via OECD 455 in vitro assays .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing metabolic pathway impacts of ethoxylated phosphate esters in in vivo studies?
- Methodological Answer : Apply pathway enrichment analysis (e.g., MetaboAnalyst 5.0) with thresholds of P < 0.05 and pathway impact value > 0.1. For linoleic acid metabolism, use KEGG mapper to correlate surfactant exposure with arachidonic acid or nicotinate pathway perturbations .
Q. How can the electrolyte tolerance of phosphate esters be quantitatively compared across formulations?
- Methodological Answer : Conduct conductivity titration in NaCl/CaCl₂ solutions (0.1–1.0 M) to determine critical micelle concentration (CMC). Higher monoester content (achieved via polyphosphoric acid catalysis) typically increases tolerance by 20–30% compared to diester-rich blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
